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  • Product: 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
  • CAS: 938022-22-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a fluorinated heterocyclic compound with signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. By leveraging the unique properties of the indazole scaffold and the introduction of a difluoromethyl group, this molecule presents a compelling starting point for the development of novel therapeutics. This document will delve into the structural characteristics, a plausible synthetic pathway, spectroscopic analysis, and potential applications of this compound, offering valuable insights for researchers in the field.

Structural Elucidation and Physicochemical Properties

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole possesses a fused bicyclic system, where a pyrazole ring is fused to a cyclohexane ring. The difluoromethyl group at the 3-position of the pyrazole ring is a key feature, known to act as a lipophilic hydrogen bond donor, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1]

Table 1: Physicochemical Properties of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

PropertyValueSource
Molecular Formula C₈H₁₀F₂N₂PubChem
Molecular Weight 172.18 g/mol PubChem
SMILES C1CCC2=C(C1)C(=NN2)C(F)FPubChem
InChIKey OGUSNGSCFPPYNE-UHFFFAOYSA-NPubChem
Predicted XLogP3 1.9PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Indazole Formation cluster_2 Step 3: Halogenation cluster_3 Step 4: Difluoromethylation A Cyclohexanone B 2-(Hydroxymethylene)cyclohexan-1-one A->B  HCOOEt, NaOMe   D 4,5,6,7-Tetrahydro-1H-indazole B->D C Hydrazine hydrate C->D F 3-Bromo-4,5,6,7-tetrahydro-1H-indazole D->F E N-Bromosuccinimide (NBS) E->F H 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole F->H G Difluoromethylating Agent G->H

Caption: Proposed synthetic workflow for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 2-(Hydroxymethylene)cyclohexan-1-one

  • To a stirred solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, add ethyl formate (1.1 eq) dropwise.

  • Add a solution of cyclohexanone (1.0 eq) in diethyl ether dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with ice-cold water and acidify with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

  • Dissolve the crude 2-(hydroxymethylene)cyclohexan-1-one (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 4,5,6,7-tetrahydro-1H-indazole.[2]

Step 3: Synthesis of 3-Bromo-4,5,6,7-tetrahydro-1H-indazole

  • Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 4: Synthesis of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

  • To a solution of 3-bromo-4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in a suitable solvent (e.g., DMF or THF), add a copper catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline).

  • Add a difluoromethylating agent such as diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂) (1.5 eq) and a suitable base (e.g., Cs₂CO₃).[3][4]

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

Spectroscopic Characterization

The structural confirmation of the synthesized 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the target molecule is not publicly available, predicted data based on analogous structures can provide a reliable reference.[5][6]

Table 2: Predicted ¹H NMR Spectral Data for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1HN-H (indazole)
~6.8t, JHF ≈ 54 Hz1HCHF₂
~2.6m2HC4-H₂
~2.5m2HC7-H₂
~1.8m4HC5-H₂ and C6-H₂

Table 3: Predicted ¹³C NMR Spectral Data for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148 (t, JCF ≈ 25 Hz)C3
~142C7a
~115 (t, JCF ≈ 238 Hz)CHF₂
~112C3a
~25C4
~23C5
~23C6
~21C7

Table 4: Predicted IR Spectral Data for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Strong, BroadN-H stretching
2950-2850MediumC-H stretching (aliphatic)
~1620MediumC=N stretching
1150-1050StrongC-F stretching

Table 5: Predicted Mass Spectrometry Data for 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

m/zInterpretation
172[M]⁺
153[M-F]⁺
121[M-CHF₂]⁺
General Protocol for Spectroscopic Analysis:

A general workflow for the spectroscopic analysis of the synthesized compound is outlined below.[5]

Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Synthesized Compound B Dissolution in Deuterated Solvent (NMR) A->B C Preparation of KBr Pellet or ATR (IR) A->C D Dissolution in Volatile Solvent (MS) A->D E NMR Spectrometer B->E F FT-IR Spectrometer C->F G Mass Spectrometer D->G H ¹H and ¹³C NMR Spectra E->H I IR Spectrum F->I J Mass Spectrum G->J K Structural Confirmation H->K I->K J->K

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Potential Applications in Drug Discovery

The indazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities.[7] The introduction of a difluoromethyl group can further enhance the therapeutic potential of indazole derivatives by improving their metabolic stability and binding affinity to biological targets.

Potential Therapeutic Areas:

  • Oncology: Many indazole derivatives have been developed as potent kinase inhibitors for the treatment of cancer. The difluoromethyl group can modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced potency and selectivity against various cancer-related kinases.

  • Anti-inflammatory Agents: Certain indazole-containing compounds have demonstrated significant anti-inflammatory properties. The unique electronic nature of the difluoromethyl group may influence interactions with key inflammatory targets.

  • Antifungal and Antimicrobial Agents: Fluorinated azoles are a known class of antifungal agents. The incorporation of a difluoromethyl group into the tetrahydro-indazole scaffold could lead to the discovery of novel antifungal or antimicrobial compounds.[1]

Conclusion

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole represents a promising molecular scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its potential applications in drug discovery. The proposed synthetic protocol offers a practical approach for the preparation of this compound, enabling further investigation into its biological activities. The predicted spectroscopic data serves as a valuable reference for the structural characterization of the molecule. Researchers in the field of medicinal chemistry are encouraged to explore the therapeutic potential of this and related fluorinated indazole derivatives.

References

  • Du, Z., et al. (2015). Design, synthesis and antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2946.
  • Mao, J., et al. (2018). N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition. Tetrahedron Letters, 59(28), 2752-2754.
  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(4), 5-13.
  • Patil, T. D., & Rathore, N. P. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. International Journal of Scientific Research in Engineering and Management, 9(5).
  • Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025(5), 123-134.
  • BenchChem. (2025). Spectroscopic and Structural Elucidation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.
  • Boyd, R. J., et al. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1715-1722.
  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(8), 1669-1674.
  • Garg, N. K. (2017). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 94, 368-379.
  • Zhang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2783.
  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 7(16), 13985-13997.
  • Procter, D. J., et al. (2018). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Organic & Biomolecular Chemistry, 16(30), 5483-5488.
  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ChemicalBook. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis.
  • McCarthy, C., & Guiry, P. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1928-1939.
  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(4), 5-13.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 7(16), 13985-13997.
  • PubChem. (n.d.). 3-(difluoromethyl)-4,5,6,7-tetrahydro-1h-indazole.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.

Sources

Exploratory

physicochemical properties of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds form...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the indazole scaffold is of significant interest due to its prevalence in a wide array of biologically active molecules.[1][2] This guide focuses on a specific, novel derivative: 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. The introduction of a difluoromethyl (-CHF₂) group is a key strategy in medicinal chemistry, often used to modulate electronic properties, metabolic stability, and lipophilicity, thereby enhancing the pharmacokinetic profile of a lead compound.

Currently, there is a notable absence of published experimental data for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This document, therefore, serves as both a theoretical overview based on computational predictions and a practical guide for researchers. It provides a comprehensive framework of robust, validated experimental protocols necessary to fully characterize its core physicochemical properties. This guide is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and methodologies required to investigate this promising molecule.

Molecular Profile and Predicted Properties

The structure of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole merges a saturated cyclohexane ring with a pyrazole ring, creating the tetrahydroindazole core. The critical difluoromethyl substituent at the C3 position is expected to significantly influence the molecule's properties compared to its non-fluorinated or alkyl-substituted counterparts.

PropertyValue / StructureSource
2D Structure Chemical structure of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazolePubChemLite[3]
Molecular Formula C₈H₁₀F₂N₂PubChemLite[3]
Molecular Weight 172.18 g/mol PubChemLite[3]
Monoisotopic Mass 172.0812 DaPubChemLite[3]
InChIKey OGUSNGSCFPPYNE-UHFFFAOYSA-NPubChemLite[3]
Predicted XlogP 2.1PubChemLite[3]

The predicted XlogP of 2.1 suggests that the compound possesses moderate lipophilicity, a desirable trait for many drug candidates as it often correlates with good membrane permeability and absorption.[3] The difluoromethyl group acts as a lipophilic hydrogen bond donor, potentially influencing interactions with biological targets.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical parameters. The rationale behind critical steps is explained to ensure a deep understanding of the methodology.

Aqueous Solubility

Importance: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor aqueous solubility is a major hurdle in drug development.

Chosen Methodology: Shake-Flask Method The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its accuracy and reproducibility.[4]

Experimental Protocol:

  • Preparation: Add an excess amount of solid 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period, often 24 to 72 hours, to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute.[4]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining suspended solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert, low-binding 0.22 µm PTFE syringe filter to remove all undissolved particles.[4] This step is critical to avoid artificially high concentration measurements.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

  • Data Analysis: Construct a calibration curve using standard solutions of the compound at known concentrations. Use this curve to calculate the concentration in the filtrate, which represents the equilibrium solubility. Report the value in units such as mg/mL or µM.

G cluster_0 Solubility Determination Workflow (Shake-Flask) A 1. Add Excess Solid to Buffer B 2. Agitate at Constant T (24-72h to reach equilibrium) A->B Equilibration C 3. Centrifuge to Pellet Solid B->C Separation D 4. Filter Supernatant (0.22 µm PTFE filter) C->D E 5. Quantify Filtrate by HPLC-UV D->E Analysis F 6. Calculate Solubility via Calibration Curve E->F

Workflow for equilibrium solubility determination.
Acid-Base Dissociation Constant (pKa)

Importance: The pKa value dictates the ionization state of a molecule at a given pH. Since most drugs are absorbed in their neutral form, understanding the pKa is fundamental to predicting absorption, distribution, and excretion.

Chosen Methodology: Potentiometric Titration This method is highly reliable and directly measures the pH change upon addition of a titrant, allowing for precise pKa determination.[5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent. Given the predicted LogP, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary to ensure complete dissolution. Prepare the final solution at a known concentration (e.g., 1 mM).[5]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated combination pH electrode connected to a high-precision pH meter.

  • Titration Process: Make the solution acidic (e.g., to pH 2) with a standardized HCl solution. Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[5] Record the pH value after each addition, ensuring the reading is stable. Continue the titration until the pH reaches a basic value (e.g., pH 12).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[6] Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) will show a peak at the equivalence point, and the pKa corresponds to the pH at the half-equivalence point.

Decision workflow for selecting a pKa determination method.
Lipophilicity (LogP)

Importance: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is a critical parameter in ADME (Absorption, Distribution, Metabolism, Excretion) modeling and a key component of drug-likeness rules.

Chosen Methodology: Shake-Flask Method (OECD Guideline 107) This is the internationally recognized standard method for direct LogP measurement, suitable for compounds with LogP values in the range of -2 to 4.[7]

Experimental Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This step is essential to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water. The volume ratio is chosen based on the preliminary estimate of the LogP.

  • Equilibration: Agitate the mixture at a constant temperature (25 °C) until equilibrium is established (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the two phases.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and water layers using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value. The experiment should be repeated with different starting concentrations to ensure the value is independent of concentration.

Melting Point

Importance: The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range typically signifies a high degree of purity.

Chosen Methodology: Capillary Method This is a simple, widely used, and reliable method for determining the melting point of a crystalline solid.[8][9]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount of the powder into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[9] Pack the sample tightly by tapping the tube.[9]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to find a rough value. For the accurate measurement, heat rapidly to about 15-20 °C below the expected melting point.[10]

  • Measurement: Decrease the heating rate to approximately 1 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11][12]

  • Recording the Range: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid particle melts completely. The melting point is reported as the range T1 - T2.[10]

Workflow for melting point determination.

Spectroscopic Characterization Framework

For definitive structural confirmation, a suite of spectroscopic analyses is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets for the eight aliphatic protons on the tetrahydro- ring, a potentially broad singlet for the N-H proton, and a characteristic triplet for the proton of the difluoromethyl group (¹H-¹⁹F coupling).

    • ¹³C NMR: Signals for the aliphatic carbons and the aromatic carbons of the pyrazole ring are expected. The carbon of the difluoromethyl group will appear as a triplet due to one-bond ¹³C-¹⁹F coupling.

    • ¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[13] Fragmentation analysis may reveal characteristic losses, such as the loss of N₂ or cleavage of the difluoromethyl group, aiding in structural elucidation.[13]

Conclusion

While 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole remains an uncharacterized molecule in the public domain, its structure suggests significant potential as a building block in medicinal chemistry. The computational predictions of moderate lipophilicity are promising for drug development applications. This guide provides the necessary theoretical background and a complete set of validated, step-by-step experimental protocols to thoroughly determine its fundamental physicochemical properties. By systematically applying these methodologies for solubility, pKa, LogP, and melting point, researchers can generate the critical data needed to unlock the full potential of this novel compound and guide its future applications.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Benchchem.
  • Westlab. Measuring the Melting Point.
  • Unknown. Solubility test for Organic Compounds.
  • Chemistry LibreTexts. 4.
  • Unknown.
  • Chemistry LibreTexts. 6.
  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia.
  • Japanese Pharmacopoeia.
  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS (No. 107).
  • OECD. Test No.
  • TSpace (University of Toronto).
  • ACS Publications. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • PubChemLite. 3-(difluoromethyl)-4,5,6,7-tetrahydro-1h-indazole.
  • PMC (PubMed Central).
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

Sources

Foundational

A Comprehensive Technical Guide to 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a fluorinated heterocyclic compound of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, proposed synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

PubChem Identifier:

  • InChIKey: OGUSNGSCFPPYNE-UHFFFAOYSA-N[1]

The physicochemical properties of the parent scaffold, 4,5,6,7-tetrahydro-1H-indazole, provide a baseline for understanding the characteristics of its difluoromethyl derivative. The introduction of the difluoromethyl group is expected to significantly influence properties such as lipophilicity, metabolic stability, and target binding affinity.

PropertyValue (for 4,5,6,7-tetrahydro-1H-indazole)Expected Impact of 3-CHF2 Group
Molecular Formula C7H10N2[2][3]C8H10F2N2[1]
Molecular Weight 122.17 g/mol [2][3]172.18 g/mol
Melting Point 80-84 °C[3]Likely altered due to changes in crystal packing and intermolecular forces.
Boiling Point 140-142 °C (2 mmHg)[3]Expected to be higher due to increased molecular weight and polarity.
LogP (predicted) 1.4[2]Expected to increase, enhancing lipophilicity.
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22

Synthesis and Mechanism

The synthesis of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be approached through a multi-step sequence, leveraging established methodologies for the formation of the indazole core and the introduction of the difluoromethyl moiety. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common and effective method for constructing the 4,5,6,7-tetrahydro-1H-indazole ring system involves the condensation of a 2-hydroxymethylenecyclohexanone derivative with hydrazine. The difluoromethyl group can be introduced prior to cyclization.

dot

Synthesis_Workflow A Cyclohexanone C 2-(difluoroacetyl)cyclohexan-1-one A->C Claisen Condensation (e.g., NaH, THF) B Ethyl difluoroacetate B->C E 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole C->E Condensation/Cyclization (e.g., Acetic Acid, reflux) D Hydrazine hydrate D->E

Caption: Proposed synthesis of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(difluoroacetyl)cyclohexan-1-one (C)

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add cyclohexanone (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl difluoroacetate (1.1 eq.) dropwise.

  • The reaction is then stirred at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(difluoroacetyl)cyclohexan-1-one.

Causality: The Claisen condensation is a robust method for forming carbon-carbon bonds. The use of a strong base like sodium hydride is essential to deprotonate the α-carbon of cyclohexanone, generating a nucleophilic enolate that attacks the electrophilic carbonyl of ethyl difluoroacetate.

Step 2: Synthesis of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (E)

  • To a solution of 2-(difluoroacetyl)cyclohexan-1-one (1.0 eq.) in glacial acetic acid, add hydrazine hydrate (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by recrystallization or column chromatography to yield 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

Causality: The acidic conditions of the acetic acid catalyze the condensation reaction between the hydrazine and the diketone. The initial hydrazone formation is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring of the indazole system.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5][6] Its utility stems from its ability to act as a bioisostere for other key aromatic systems like indoles and phenols, often with improved metabolic stability and pharmacokinetic properties.[4]

The introduction of fluorine atoms, and specifically the difluoromethyl group, into drug candidates is a well-established strategy to modulate their biological activity. The difluoromethyl group can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.

  • Modulate Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

  • Alter Acidity/Basicity: The electron-withdrawing nature of the difluoromethyl group can influence the pKa of nearby functional groups, affecting drug-target interactions.

  • Engage in Novel Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets.

Given these properties, 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a promising building block for the development of novel therapeutics, particularly in areas where indazole-containing compounds have already shown promise, such as:

  • Kinase Inhibitors: Many kinase inhibitors feature an indazole core that interacts with the hinge region of the kinase domain.[4]

  • Anti-inflammatory Agents: Indazole derivatives have demonstrated anti-inflammatory properties, for instance, through the inhibition of enzymes like cyclooxygenase (COX).[7]

  • Anticancer Therapeutics: The indazole scaffold is present in several anticancer drugs that target various signaling pathways.[5][6][8]

Analytical Characterization

The identity and purity of synthesized 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure. The ¹⁹F NMR will show a characteristic signal for the CHF₂ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole represents a valuable scaffold for the design and synthesis of novel drug candidates. Its unique combination of a privileged heterocyclic core and a metabolically robust, lipophilic-enhancing difluoromethyl group makes it an attractive starting point for lead optimization in various therapeutic areas. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological activities and potential as a cornerstone for future drug discovery efforts.

References

  • University of Toronto Libraries. Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Organic Syntheses. Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. [Link]

  • Royal Society of Chemistry. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

  • Chemical Synthesis Database. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. Molecular field technology and its applications in drug discovery. [Link]

  • PubChem. 3-(difluoromethyl)-4,5,6,7-tetrahydro-1h-indazole. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. N-Difluoromethylindazoles. [Link]

Sources

Exploratory

In-Depth 1H NMR Spectral Analysis of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide

Executive Summary The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone strategy in modern medicinal and agricultural chemistry. Specifically, the difluoromethyl group (–CHF₂) acts as a l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone strategy in modern medicinal and agricultural chemistry. Specifically, the difluoromethyl group (–CHF₂) acts as a lipophilic hydrogen bond donor and a bioisostere for alcohols and thiols. 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole represents a highly versatile building block, fusing a partially saturated cyclohexene ring with a pyrazole core.

Accurate structural elucidation of this molecule via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy requires a deep understanding of heteronuclear spin-spin coupling, diamagnetic anisotropy, and dynamic chemical exchange. This whitepaper provides a comprehensive, self-validating framework for acquiring and interpreting the ¹H NMR spectrum of this critical intermediate.

Structural Deconstruction & Mechanistic NMR Theory

To predict and interpret the ¹H NMR spectrum, we must deconstruct the molecule into its three distinct magnetic environments:

  • The Difluoromethyl Group (–CHF₂): The proton at the C3 substituent is directly attached to a carbon bearing two highly electronegative fluorine atoms. Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance. According to the n+1 rule, the two equivalent fluorine nuclei will split the proton signal into a distinct 1:2:1 triplet. The strong one-bond C–F polarization propagates through the bonds, resulting in an exceptionally large geminal coupling constant ( 2JHF​≈54 Hz)[1].

  • The Tetrahydroindazole Core (Aliphatic Envelope): The fused cyclohexene ring undergoes rapid half-chair interconversions at room temperature, averaging the axial and equatorial proton environments[2]. The protons at positions C4 and C7 are allylic/benzylic-like, sitting adjacent to the electron-withdrawing sp² carbons of the pyrazole ring. The diamagnetic anisotropy of the pyrazole π -system strongly deshields these protons relative to the homoallylic C5 and C6 protons[3].

  • The Pyrazole NH: The N–H proton is subject to rapid tautomerism (migrating between N1 and N2) and intermolecular hydrogen bonding[4]. This chemical exchange broadens the resonance signal, making its chemical shift highly dependent on solvent, concentration, and temperature.

Quantitative Data: Predicted ¹H NMR Chemical Shifts

The following table summarizes the expected quantitative ¹H NMR data for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in CDCl₃ at 298 K.

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Structural Notes
Pyrazole NH ~ 10.00 – 12.50Broad Singlet (br s)N/A1HHighly variable due to chemical exchange and H-bonding[4].
–CHF₂ ~ 6.75Triplet (t) 2JHF​≈54.0 1HSplit by two ¹⁹F nuclei. Strong inductive deshielding[1].
C4-H₂ & C7-H₂ ~ 2.60 – 2.80Multiplet (m)N/A4HAllylic position; deshielded by the adjacent pyrazole ring[3].
C5-H₂ & C6-H₂ ~ 1.75 – 1.85Multiplet (m)N/A4HHomoallylic position; shielded aliphatic environment[3].

Self-Validating Experimental Protocol: High-Resolution Acquisition

To ensure absolute scientific integrity and reproducibility, mere data collection is insufficient. The following protocol is designed as a self-validating system, where each step includes a mechanistic justification and a quality control checkpoint.

Phase 1: Sample Preparation
  • Procedure: Dissolve 5–10 mg of high-purity 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a precision 5 mm NMR tube.

  • Causality: CDCl₃ is selected because it is non-polar, perfectly solubilizing the lipophilic tetrahydroindazole core without disrupting its native hydrogen-bonding networks. TMS provides an internal standard for exact chemical shift calibration (0.00 ppm).

  • Validation Check: Ensure the solvent column height is exactly 4.0 to 4.5 cm. A shorter column will cause severe magnetic susceptibility distortions at the liquid-air interface, destroying line shape.

Phase 2: Probe Tuning, Matching, and Locking
  • Procedure: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching for the ¹H resonance frequency. Lock the magnetic field to the deuterium (²H) frequency of the CDCl₃ solvent.

  • Causality: Tuning and matching optimize the impedance of the probe's resonance circuit to the specific dielectric constant of the sample, maximizing the Signal-to-Noise Ratio (SNR). Locking compensates for superconducting magnet drift over time.

  • Validation Check: The lock level must stabilize above 80% without oscillation.

Phase 3: Shimming and Acquisition Parameters
  • Procedure: Execute gradient shimming (Z1–Z5). Set the relaxation delay (D1) to 2.0 seconds, the pulse angle to 30°, and acquire 16 to 64 transients.

  • Causality: Shimming homogenizes the B₀ magnetic field. A D1 of 2.0 seconds ensures complete longitudinal relaxation ( T1​ ) of all protons—particularly the slowly relaxing –CHF₂ and NH protons—guaranteeing that the final integrations accurately reflect the 1:1:4:4 proton ratio.

  • Validation Check: The residual CHCl₃ solvent peak (7.26 ppm) must exhibit a sharp Lorentzian line shape with a full width at half maximum (FWHM) of < 1.0 Hz.

Phase 4: Signal Processing
  • Procedure: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction. Calibrate the TMS peak to exactly 0.00 ppm.

Logical Workflow & Signal Causality Diagram

The following diagram maps the logical relationship between the molecule's structural features, the underlying physical phenomena, and the resulting NMR signals.

Logical relationship between molecular structural features and observed 1H NMR signals.

Advanced Interpretation & Troubleshooting

When analyzing the spectrum of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, drug development professionals should be aware of the following advanced diagnostic markers:

  • Confirming the –CHF₂ Integrity: The defining feature of this molecule is the massive ~54 Hz splitting of the triplet at ~6.75 ppm[1]. If the molecule undergoes unintended defluorination during synthesis, this triplet will collapse, or the coupling constant will drastically change. To definitively prove the presence of fluorine, a ¹⁹F NMR spectrum should be acquired (expected as a doublet around -114 ppm due to coupling back to the proton).

  • Analyzing the Aliphatic Envelope: The integration ratio of the downfield aliphatic multiplet (~2.7 ppm) to the upfield aliphatic multiplet (~1.8 ppm) must be exactly 1:1 (4H:4H)[3]. Any deviation indicates an impurity or an unintended side reaction (such as oxidation of the tetrahydroindazole core to a fully aromatic indazole).

  • NH Signal Disappearance: If the spectrum is acquired in a protic deuterated solvent (e.g., Methanol-d₄ or D₂O), the pyrazole NH signal will completely disappear due to rapid deuterium exchange with the solvent[4]. This is a normal phenomenon and serves as a diagnostic confirmation of an exchangeable proton.

References

  • Source: mdpi.
  • Source: nih.
  • Source: google.com (Patents)
  • Title: Coordination compounds of 4,5,6,7-tetrahydro-1 H -indazole with Cu(II), Co(II) and Ag(I)

Sources

Foundational

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: A Privileged Scaffold in Metabolic Disease Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 938...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS: 938022-22-1) has recently emerged as a highly versatile and potent building block[1][2]. Characterized by a conformationally restricted bicyclic core and a unique fluorinated substituent, this molecule has become a cornerstone in the development of novel therapeutics, most notably as a potent inhibitor of diacylglyceride O-acyltransferase 2 (DGAT2) for the treatment of metabolic syndrome, non-alcoholic steatohepatitis (NASH), and type-2 diabetes[3][4].

This whitepaper provides an in-depth technical review of the structural rationale, pharmacological applications, and synthetic methodologies associated with this critical pharmacophore.

Structural Rationale and Physicochemical Profiling

The architectural design of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is not accidental; it represents a precise calibration of steric, electronic, and physicochemical properties designed to maximize target engagement while maintaining drug-like pharmacokinetics.

The Tetrahydroindazole Core

The 4,5,6,7-tetrahydro-1H-indazole core provides a partially saturated, bicyclic framework. Unlike fully aromatic indazoles, the saturated cyclohexane ring increases the Fsp3​ fraction of the molecule. Higher Fsp3​ character correlates strongly with improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and better metabolic stability[5]. The core acts as a rigid spacer that precisely orients the pyrazole nitrogen atoms for hydrogen bonding within deep enzyme pockets.

The Difluoromethyl ( CF2​H ) Bioisostere

The substitution of a difluoromethyl group at the 3-position is a masterclass in bioisosteric replacement. While a trifluoromethyl ( CF3​ ) group is highly lipophilic and electron-withdrawing, it lacks hydrogen-bonding capability. In contrast, the CF2​H group acts as a lipophilic hydrogen bond donor [5][6].

  • Causality in Design: The highly electronegative fluorine atoms polarize the C-H bond, allowing the hydrogen atom to engage in weak but highly specific hydrogen bonds with backbone carbonyls in the target protein. Furthermore, the electron-withdrawing nature of the CF2​H group lowers the pKa​ of the adjacent pyrazole NH , preventing unwanted protonation at physiological pH and thereby enhancing membrane permeability and oral bioavailability.

Table 1: Physicochemical Properties & Drug Design Rationale
PropertyValueRationale / Impact on Drug Design
Chemical Name 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazoleStandard IUPAC nomenclature.
CAS Number 938022-22-1Unique identifier for commercial procurement[].
Molecular Formula C8​H10​F2​N2​ Defines stoichiometry and elemental composition[1].
Molecular Weight 172.18 g/mol Low MW building block, ideal for fragment-based drug discovery (Ligand Efficiency > 0.3).
H-Bond Donors 1 (Pyrazole NH) + 1 ( CF2​H weak donor)Facilitates target engagement in hydrophobic enzyme pockets.
H-Bond Acceptors 2 (Fluorine atoms) + 1 (Pyrazole N)Enhances solubility and multi-point target binding.

Primary Application: DGAT2 Inhibition in Metabolic Syndrome

The most prominent contemporary application of the 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold is in the inhibition of Diacylglyceride O-acyltransferase 2 (DGAT2) [3][4].

The Biological Imperative

DGAT enzymes catalyze the final, rate-limiting step in triacylglycerol (TAG) synthesis, joining 1,2-diacylglycerol (DAG) with a long-chain fatty acyl-CoA[8][9]. Mammals possess two isoforms: DGAT1 and DGAT2. While DGAT1 is widely expressed and primarily handles exogenous dietary fatty acids in the intestine, DGAT2 is predominantly expressed in the liver and adipose tissue, where it is responsible for de novo lipogenesis[8][10].

Inhibiting DGAT2 specifically reduces hepatic steatosis, lowers circulating triglycerides, and improves insulin sensitivity without the severe gastrointestinal side effects associated with DGAT1 inhibition[10][11].

Mechanism of Action

Tetrahydroindazole derivatives act as potent, reversible, and highly selective competitive inhibitors of DGAT2[4]. The 3-difluoromethyl group anchors the molecule deeply within the hydrophobic acyl-CoA binding channel of the endoplasmic reticulum-bound DGAT2, while the pyrazole nitrogens coordinate with critical active-site residues.

Figure 1: DGAT2-mediated Triacylglycerol (TAG) Synthesis Pathway and Inhibitory Blockade.

Broader Pharmacological Utility

Beyond metabolic diseases, the tetrahydroindazole core has proven to be a highly adaptable pharmacophore across multiple therapeutic areas:

  • Kinase Inhibitors (ITK): Tetrahydroindazole scaffolds have been optimized as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for allergic asthma and inflammatory disorders. The basicity of the solubilizing elements attached to the core can be tuned to reduce cytotoxicity while maintaining kinase selectivity[6][12].

  • Cancer & Autoimmune Diseases (DHODH): Human dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine synthesis pathway, is effectively inhibited by tetrahydroindazole derivatives. These compounds activate p53-dependent transcription factor activity, halting cancer cell growth[13].

  • Antituberculosis Agents: Derivatives bearing the tetrahydroindazole core have demonstrated sub-micromolar Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis (MTB), highlighting the scaffold's ability to penetrate complex mycobacterial cell walls[5].

Table 2: Comparative Target Potency of Tetrahydroindazole Derivatives
Target EnzymeDisease IndicationTypical IC50 / MIC RangeKey Structural Modification
DGAT2 NASH, Type-2 Diabetes1.0 nM – 50 nMN1-aryl/alkyl substitution; 3-difluoromethyl group.
ITK Asthma, Inflammation5.0 nM – 100 nMAmide functionalization at C6 or C7.
DHODH Cancer, Multiple Sclerosis10 nM – 200 nM4-(trifluoromethyl)pyridine-2-carboxamide linkage.
MTB (Whole Cell) Tuberculosis0.4 µM – 1.9 µMTriazole/Furazan conjugates at N1.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the chemical synthesis of the building block and its biological evaluation.

Protocol A: Synthesis of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

The synthesis relies on a robust two-step sequence: a Claisen condensation followed by a Knorr pyrazole cyclization.

  • Claisen Condensation:

    • Procedure: In a flame-dried, nitrogen-purged round-bottom flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

    • Addition: Slowly add a mixture of cyclohexanone (1.0 eq) and ethyl difluoroacetate (1.1 eq) dropwise over 30 minutes.

    • Causality: NaH is required because it is a strong, non-nucleophilic base capable of quantitatively deprotonating cyclohexanone to its enolate, driving the condensation forward against the less reactive ethyl difluoroacetate without causing unwanted transesterification.

    • Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with 1M HCl and extract with ethyl acetate. Concentrate to yield the crude 1,3-diketone intermediate (2-(2,2-difluoroacetyl)cyclohexanone).

  • Knorr Cyclization:

    • Procedure: Dissolve the crude 1,3-diketone in absolute ethanol. Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid is critical here; it protonates the carbonyl oxygen, accelerating the nucleophilic attack of hydrazine to form the hydrazone intermediate, which subsequently undergoes dehydrative cyclization.

    • Isolation: Heat the mixture to reflux (80°C) for 4 hours. Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole as a white solid.

Synthetic_Workflow Step1 Cyclohexanone + Ethyl Difluoroacetate Step2 Claisen Condensation (NaH, THF, 0°C to RT) Step1->Step2 Intermediate 2-(2,2-Difluoroacetyl)cyclohexanone Step2->Intermediate Step3 Knorr Pyrazole Synthesis (Hydrazine Hydrate, EtOH, Reflux) Intermediate->Step3 Product 3-(Difluoromethyl)-4,5,6,7- tetrahydro-1H-indazole Step3->Product

Figure 2: Step-by-step synthetic workflow for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

Protocol B: In Vitro DGAT2 Biochemical Esterification Assay

This protocol validates the inhibitory potency of functionalized tetrahydroindazole derivatives[14][15].

  • Preparation of Microsomes: Isolate endoplasmic reticulum microsomes from Sf9 insect cells overexpressing human DGAT2. Suspend in assay buffer (100 mM Tris-HCl, pH 7.4, 20 mM MgCl2​ ).

  • Substrate Preparation: Prepare a lipid micelle mixture containing 1,2-dioleoyl-sn-glycerol (DAG) and [14C] -oleoyl-CoA in 0.1% CHAPS.

    • Causality: The inclusion of the zwitterionic detergent CHAPS is mandatory to solubilize the highly lipophilic DAG and Acyl-CoA substrates into mixed micelles without denaturing the membrane-bound DGAT2 enzyme, ensuring linear reaction kinetics.

  • Compound Incubation: Dispense 1 µL of the tetrahydroindazole inhibitor (in DMSO, serial dilutions) into a 96-well plate. Add 40 µL of the DGAT2 microsomal preparation. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation & Termination: Add 10 µL of the substrate mixture to initiate the reaction (final [14C] -oleoyl-CoA concentration: 10 µM). After 30 minutes at 37°C, terminate the reaction by adding 50 µL of a stop solution (isopropanol:heptane, 4:1 v/v).

  • Quantification: Extract the radiolabeled triacylglycerol (TAG) into the upper organic phase. Transfer to a scintillation vial and measure the [14C] -TAG product using a liquid scintillation counter. Calculate IC50​ values using a standard 4-parameter logistic regression model.

Conclusion

The 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold represents a triumph of rational drug design. By combining the conformational rigidity and favorable Fsp3​ profile of a saturated bicyclic system with the unique lipophilic hydrogen-bonding capabilities of a difluoromethyl group, this building block has unlocked new chemical space. Its prominent role in the discovery of next-generation DGAT2 inhibitors highlights its critical importance in the ongoing fight against global metabolic diseases like NASH and type-2 diabetes.

References

  • PubChemLite - 3-(difluoromethyl)-4,5,6,7-tetrahydro-1h-indazole (C8H10F2N2), Université du Luxembourg,
  • WO2022140169A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors, Google P
  • 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, Chemspace,
  • CAS 938022-22-1 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, BOC Sciences,
  • US 20240140938A1 - Tetrahydroindazole Derivatives as Novel Diacylglyceride O-Acyltransferase 2 Inhibitors, Googleapis,
  • A Class of Diacylglycerol Acyltransferase 1 Inhibitors Identified by a Combination of Phenotypic High-throughput Screening, Genomics, and Genetics, PMC - NIH,
  • WO2017011276A1 - Modulators of diacyglycerol acyltransferase 2 (dgat2)
  • JP2018525030A - Regulator of diacylglycerol acyltransferase 2 (DGAT2)
  • WO2008141976A1 - Diacylglycerol acyltransferase inhibitors, Google P
  • Journal of Medicinal Chemistry Vol. 58 No.
  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents, ACS Public
  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorot

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Exploratory

Substituted Tetrahydroindazoles: A Technical Whitepaper on Discovery, Synthesis, and Pharmacological Evolution

Introduction & Historical Context Tetrahydroindazoles (THIs) represent a privileged class of fused heterocyclic scaffolds, characterized by a pyrazole ring fused to a saturated cyclohexane system. The foundational discov...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

Tetrahydroindazoles (THIs) represent a privileged class of fused heterocyclic scaffolds, characterized by a pyrazole ring fused to a saturated cyclohexane system. The foundational discovery of the parent tetrahydroindazole dates back to the early 20th century when Ainsworth first synthesized the compound via the cyclocondensation of 2-hydroxymethylenecyclohexanone with hydrazine hydrate in methyl alcohol 1[1].

While Ainsworth’s method established the structural baseline, the true therapeutic potential of this scaffold was unlocked through the development of substituted tetrahydroindazoles . By systematically decorating the N-1, N-2, and cyclohexane ring positions (C-4 to C-7) with diverse functional groups, medicinal chemists have transformed the inert THI core into highly selective ligands capable of modulating complex biological targets, ranging from central nervous system (CNS) receptors to inflammatory enzymes.

Pharmacological Landscape & Target Specificity

The evolution of THIs in drug discovery is driven by their rigid, predictable three-dimensional geometry, which allows for precise spatial orientation of pharmacophores.

Sigma Receptor Modulation

Sigma receptors ( σ1​ and σ2​ ) are transmembrane proteins implicated in neurodegenerative diseases and oncology. Structure-Activity Relationship (SAR) studies reveal that regioselective substitution is critical for receptor subtype specificity. For instance, N-2 substituted THIs generally exhibit significantly greater potency for the σ1​ receptor than their N-1 counterparts 2[2]. The causality here lies in the steric bulk and electronic distribution at the N-2 position, which optimally aligns with the hydrophobic binding pocket of σ1​ . Conversely, specific structural optimizations, such as the development of Compound 7t, have yielded highly potent and selective σ2​ ligands with excellent microsomal stability 3[3].

COX-2 Inhibition

In the pursuit of safer anti-inflammatory agents, THI derivatives have been computationally and crystallographically validated as COX-2 inhibitors. Molecular docking and dynamic simulations demonstrate that these compounds achieve high binding stability primarily through a π -cation interaction with the Arg106 residue in the COX-2 active site—a critical interaction for displacing arachidonic acid 4[4].

Immunosuppression via JAK3/STAT5

Benzothiazole-substituted THIs, notably the derivative BD750, have shown profound immunosuppressive activity. BD750 inhibits T-cell proliferation by directly interfering with the JAK3/STAT5 signaling cascade, making it a promising lead for autoimmune diseases and graft rejection prevention 5[5].

Pathway IL2 IL-2 Cytokine IL2R IL-2 Receptor IL2->IL2R JAK3 JAK3 Kinase IL2R->JAK3 STAT5 STAT5 (Unphosphorylated) JAK3->STAT5 Phosphorylation BD750 BD750 (THI Derivative) BD750->JAK3 Inhibits pSTAT5 p-STAT5 (Phosphorylated) STAT5->pSTAT5 Nucleus Nucleus (Gene Transcription) pSTAT5->Nucleus Translocation TCell T-Cell Proliferation Nucleus->TCell

Fig 1. Inhibition of the JAK3/STAT5 signaling pathway by the THI derivative BD750.

Quantitative Pharmacological Data

Table 1: Pharmacological Targets and Affinities of Key THI Derivatives

Compound DesignationPrimary TargetBinding Affinity / PotencyPrimary IndicationSource
Compound 7t σ2​ ReceptorHigh Selectivity / PotencyCNS Disorders, Cancer[3]
Compound 7bf σ1​ Receptor pKi=7.8 M (>500x over σ2​ )CNS Disorders[2]
Compound 3ab COX-2 EnzymeHigh Binding Energy ( π -cation)Anti-inflammatory[4]
BD750 JAK3/STAT5Potent in vitro inhibitionImmunosuppression[5]
Compound 18t PDE4 Enzyme IC50​=3.0 nMAnti-inflammatory[6]

Synthetic Methodologies: From Conventional to Microwave-Assisted

Historically, the Knorr pyrazole synthesis was utilized, requiring prolonged reflux (6–8 hours) of 1,3-dicarbonyl compounds with hydrazines in solvents like DMF or acetic acid1[1]. However, this thermodynamic approach often yields complex mixtures of N-1 and N-2 regioisomers and promotes thermal degradation.

To overcome this, modern protocols employ Microwave-Assisted Organic Synthesis (MAOS) coupled with Vilsmeier-Haack reactions. Microwave irradiation provides localized superheating, drastically reducing reaction times from hours to minutes while enforcing strict regiocontrol 7[7].

Fig 2. Microwave-assisted synthetic workflow for substituted tetrahydroindazoles.

Self-Validating Protocol: Regioselective Synthesis of 4,5,6,7-Tetrahydroindazoles

The following methodology is designed as a self-validating system, utilizing In-Process Controls (IPCs) and mechanistic causality to ensure high-yield, single-isomer generation.

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve 1.0 mmol of the active methylene compound (e.g., ethyl cyclohexanone-4-carboxylate) in 10 mL of N,N-Dimethylformamide (DMF).

  • Causality: DMF is explicitly chosen not just for its solvating power, but for its high microwave loss tangent. It acts as an excellent microwave-absorbing medium, enabling rapid, localized superheating of the reactants without relying on convective heat transfer.

Step 2: Hydrazine Addition

  • Action: Add 1.0 mmol of the target substituted hydrazine (e.g., phenylhydrazine) to the mixture.

Step 3: Microwave Irradiation (Cyclocondensation)

  • Action: Subject the mixture to microwave irradiation (100–150 W) in a sealed vessel for 6–10 minutes.

  • Causality: The sealed vessel safely increases internal pressure, allowing the DMF to be heated above its atmospheric boiling point. This kinetic control accelerates the cyclocondensation pathway, effectively bypassing the thermodynamic traps that lead to the formation of unwanted N-1/N-2 regioisomer mixtures seen in standard 8-hour refluxes[1][7].

Step 4: Vilsmeier-Haack Formylation (Optional)

  • Action: If formylation is required at the C-3 position, introduce an OPC-VH reagent (isolated from phthaloyl dichloride and DMF) and irradiate for an additional 2 minutes[7].

Step 5: Precipitation and Visual IPC

  • Action: Cool the reaction mixture to room temperature and rapidly pour it into 30 mL of ice-cold water.

  • Causality & IPC: The sudden drop in temperature combined with the drastic shift in solvent polarity (from organic DMF to aqueous) forces the hydrophobic THI derivative to crash out of solution. The immediate formation of a solid precipitate serves as a visual In-Process Control confirming successful cyclization.

Step 6: Purification

  • Action: Filter the precipitated solid, wash thoroughly with cold water to remove residual DMF, and recrystallize from an ethanol or benzene/ethanol (1:1) mixture to obtain the analytically pure compound 8[8].

References

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: MDPI URL:[Link]

  • Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction Source: Bentham Science Publishers URL:[Link]

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands Source: NIH / PubMed Central URL:[Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands Source: NIH / PubMed Central URL:[Link]

  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors Source: Arabian Journal of Chemistry URL:[Link]

  • BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway Source: NIH / PubMed Central URL:[Link]

  • Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole Source: Taylor & Francis URL:[Link]

Sources

Foundational

solubility of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public experimental data, this document focuses on predicting solubility behavior based on physicochemical properties and molecular structure. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Critical Role of Solubility

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a fluorinated heterocyclic compound featuring a bicyclic indazole core. The introduction of a difluoromethyl (-CHF₂) group is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding the solubility of this molecule is paramount for several reasons:

  • Process Chemistry: Efficient synthesis, crystallization, and purification protocols are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation Science: Developing a viable dosage form, whether for oral, parenteral, or topical administration, requires a deep understanding of the API's solubility to ensure adequate dissolution and bioavailability.

  • Preclinical Studies: In vitro and in vivo assays often require the compound to be dissolved in a suitable vehicle, making solubility a key factor in experimental design and data interpretation.

This guide provides the theoretical foundation and practical methodologies to approach the solubility assessment of this specific indazole derivative.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its intrinsic physicochemical properties. While experimental data is the gold standard, computational predictions offer valuable initial insights for solvent selection.

Table 1: Predicted Physicochemical Properties of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

PropertyPredicted ValueSourceImplication for Solubility
Molecular Formula C₈H₁₀F₂N₂PubChem[1]-
Molecular Weight 172.18 g/mol PubChem[1]-
XlogP 2.1PubChem[1]Indicates moderate lipophilicity, suggesting a preference for organic solvents over water.
Topological Polar Surface Area (TPSA) 28.7 ŲPubChem[2] (parent)A relatively low TPSA suggests good potential for passive membrane permeability.
Hydrogen Bond Donors 1 (N-H)-The indazole N-H group can donate a hydrogen bond, favoring solubility in proton-accepting solvents.
Hydrogen Bond Acceptors 2 (N, F)-The pyrazole-like nitrogen and fluorine atoms can act as H-bond acceptors, enhancing interaction with protic solvents.
Structural Analysis of Solubility Drivers

The molecule's structure presents a balance of polar and nonpolar characteristics.

  • Lipophilic Regions: The cyclohexane ring (4,5,6,7-tetrahydro) is nonpolar and will contribute favorably to solubility in nonpolar solvents like hexane and toluene through van der Waals interactions.

  • Polar Regions: The indazole ring system contains two nitrogen atoms and the N-H group, which can participate in hydrogen bonding and dipole-dipole interactions.[3] This region promotes solubility in polar solvents.

  • The Difluoromethyl Group (-CHF₂): This group has a complex influence. The C-F bonds are highly polar, creating a local dipole.[4] However, the fluorine atoms are weak hydrogen bond acceptors. The -CHF₂ group generally increases lipophilicity compared to a methyl group, while also potentially engaging in specific dipole interactions with polar solvents.[4][5]

The fundamental principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between solute molecules are effectively replaced by similar or stronger interactions with solvent molecules.[6][7]

G compound 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole lipophilic Lipophilic Core (Cyclohexane Ring) compound->lipophilic van der Waals forces polar_indazole Polar Indazole Ring (N-H Donor, N Acceptor) compound->polar_indazole H-Bonding, Dipole-Dipole chf2 Difluoromethyl Group (Local Dipole, Weak H-bond Acceptor) compound->chf2 Dipole-Dipole nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) lipophilic->nonpolar Favors Solubility polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) polar_indazole->polar_aprotic Favors Solubility polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) polar_indazole->polar_protic Favors Solubility chf2->polar_aprotic May Enhance Solubility

Caption: Key molecular features governing solubility.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding.[8]

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate and acetone.

  • Low Solubility: Expected in nonpolar solvents like hexane and heptane, which cannot effectively solvate the polar indazole moiety.

Experimental Protocols for Solubility Determination

To obtain definitive data, experimental measurement is essential. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[9]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This method measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.[8]

Objective: To determine the equilibrium solubility of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in a selection of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Rationale: An excess of the solid compound is added to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[10]

    • Action: Add an amount of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole to a glass vial that is significantly more than what is expected to dissolve (e.g., 5-10 mg). Record the exact weight if performing a mass balance check.

    • Action: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

  • Equilibration:

    • Rationale: The mixture must be agitated for a sufficient period to allow the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9] This time can range from 24 to 72 hours.[8]

    • Action: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Agitate for at least 24 hours. A preliminary time-to-equilibrium study is recommended to confirm the minimum required duration.[11]

  • Phase Separation:

    • Rationale: It is critical to completely separate the undissolved solid from the saturated supernatant without altering the temperature or composition of the solution.[10]

    • Action: After equilibration, let the vials stand at the same constant temperature to allow the bulk of the solid to settle.

    • Action: To remove fine particulates, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Action: Carefully withdraw a portion of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

  • Quantification of Solute:

    • Rationale: An accurate and validated analytical method is required to determine the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[8]

    • Action: Prepare a multi-point calibration curve using standard solutions of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole of known concentrations.

    • Action: Dilute a precise volume of the filtered supernatant with a suitable solvent to bring its concentration into the linear range of the calibration curve.

    • Action: Analyze the diluted sample by HPLC and determine its concentration by interpolating from the calibration curve.

  • Data Reporting:

    • Rationale: The final solubility value must account for the dilution factor and be reported in standard units.

    • Action: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Action: Report the solubility in units of mg/mL and/or mol/L at the specified temperature. It is recommended to perform each measurement in triplicate to assess variability.[11]

Caption: Workflow for the Shake-Flask Solubility Method.

Alternative Protocol: Kinetic Solubility via Solvent Addition

For higher throughput screening, kinetic solubility methods are often employed. The solvent addition method determines the concentration at which a compound precipitates from a stock solution upon addition of an anti-solvent.[12][13][14] This value is often different from thermodynamic solubility but is useful for early-stage discovery.

Summary & Data Interpretation

The solubility of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole will be a function of the solvent's ability to overcome the solute-solute interactions within the crystal lattice and form stable solute-solvent interactions.

Table 2: Template for Reporting Experimental Solubility Data

SolventClassificationTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SD
HexaneNonpolar25
TolueneNonpolar25
DichloromethanePolar Aprotic25
Ethyl AcetatePolar Aprotic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
EthanolPolar Protic25
MethanolPolar Protic25
DMSOPolar Aprotic25

Interpreting the Results:

  • A high solubility in ethanol and methanol would confirm the importance of hydrogen bonding interactions with the indazole ring.[15]

  • High solubility in DMSO and acetone would highlight the role of strong dipole-dipole interactions.

  • Comparing solubility in toluene versus hexane could provide insight into the role of pi-stacking interactions with the aromatic-like indazole ring.

  • Low solubility in hexane would be expected and confirms the dominance of the polar functional groups in the overall solubility profile.[8]

By systematically applying the protocols outlined in this guide, researchers can generate the high-quality, reliable solubility data necessary to advance their research and development objectives for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. American Chemical Society.
  • ACS Publications. (2015).
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  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • University of Strathclyde. (2015).
  • Unknown.
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  • SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.
  • World Health Organization. (2018).
  • Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
  • PMC. (2025).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The solvent dependence of fluorine chemical shifts. Part II. Anisotropic and polar solvents.
  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.
  • CrystEngComm. (2004).
  • Journal of Organic and Pharmaceutical Chemistry. (2022). N-Difluoromethylindazoles.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.
  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?.
  • Al-Kindi University. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • PubChemLite. (n.d.). 3-(difluoromethyl)-4,5,6,7-tetrahydro-1h-indazole.

Sources

Exploratory

Tautomerism in 4,5,6,7-Tetrahydro-1H-Indazole Systems: A Technical Guide for Drug Development Professionals

Abstract The 4,5,6,7-tetrahydro-1H-indazole scaffold is a cornerstone in medicinal chemistry, prized for its structural versatility and presence in a multitude of biologically active compounds.[1] A critical, yet often n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a cornerstone in medicinal chemistry, prized for its structural versatility and presence in a multitude of biologically active compounds.[1] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of annular prototropic tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium between the 1H- and 2H- forms of tetrahydroindazole systems. We will dissect the underlying principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and offer field-proven insights into how these tautomeric preferences can be modulated and leveraged in drug design and development.

The Fundamental Dichotomy: 1H- and 2H-Tautomerism in Indazoles

Indazole and its derivatives can exist as two primary tautomers, distinguished by the position of the proton on the pyrazole ring nitrogens: the 1H- and 2H-forms.[2] In the parent aromatic indazole system, the 1H-tautomer is thermodynamically more stable than its 2H counterpart by approximately 2-4 kcal/mol, a preference attributed to its benzenoid versus the 2H-tautomer's quinonoid character.[3][4]

However, the fusion of a saturated carbocyclic ring, as in the 4,5,6,7-tetrahydro-1H-indazole system, significantly alters the electronic landscape. This perturbation can lead to a more finely balanced equilibrium, where the relative stability of the 1H and 2H tautomers becomes highly sensitive to a variety of factors. Understanding and controlling this equilibrium is paramount, as the tautomeric form can profoundly impact a molecule's physicochemical properties, receptor binding interactions, and metabolic stability.

The Tautomeric Equilibrium in Tetrahydroindazoles: A Delicate Balance

While the parent 4,5,6,7-tetrahydro-1H-indazole is generally presumed to favor the 1H tautomer, this preference is not absolute and can be readily influenced. The energetic landscape is often characterized by a small energy difference between the two forms, making the equilibrium susceptible to perturbation by substituents, the surrounding solvent environment, temperature, and even the physical state of the compound.

The Influence of Substituents

Substituents on both the pyrazole and the tetrahydro-cyclohexane rings can dramatically shift the tautomeric equilibrium. Theoretical studies on the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one system provide a compelling illustration of this principle. Computational analyses at the B3LYP/6-31G** level have shown that while some derivatives favor the 1H tautomer, the introduction of a methyl group at the 3-position can tip the balance, making the 2H tautomer more stable.[3][5]

This shift can be attributed to a combination of steric and electronic effects. Electron-donating or -withdrawing groups alter the electron density at the N1 and N2 positions, thereby modifying their respective proton affinities. Steric hindrance can also play a role, favoring the tautomer that minimizes unfavorable steric interactions.

The Decisive Role of the Solvent

The solvent environment is a powerful tool for influencing the tautomeric ratio in solution. The general principle is that polar solvents will preferentially solvate and stabilize the tautomer with the larger dipole moment.[5]

Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have consistently shown that the 1H-tautomers possess a significantly higher dipole moment than their 2H counterparts.[5] This suggests that in polar protic or aprotic solvents, the equilibrium will shift towards the 1H form. Conversely, in non-polar solvents, the intrinsic stability of the tautomers will be the dominant factor, which, as noted, can favor the 2H form in certain substituted systems.

The Impact of Physical State: Solid vs. Solution

A fascinating and practically important aspect of tautomerism in tetrahydroindazoles is the potential for different tautomers to be dominant in the solid state versus in solution. Crystal packing forces can selectively stabilize one tautomer over the other, leading to a single, pure tautomeric form in the crystalline state.

A clear example is 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, which has been shown by solid-state NMR (CPMAS) to exist exclusively as the 2H-tautomer in its crystalline form.[6] However, when dissolved in DMSO-d6, a mixture of both the 1H and 2H tautomers is observed, with the 2H form being only slightly more abundant (a ratio of approximately 55:45).[3] This highlights the necessity of characterizing the tautomeric state in both the solid phase and in relevant biological media.

Experimental and Computational Workflow for Tautomer Analysis

A robust and self-validating characterization of the tautomeric state of a novel 4,5,6,7-tetrahydro-1H-indazole derivative requires a multi-pronged approach, combining synthesis, spectroscopy, and computational modeling.

Synthesis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles is typically achieved through the condensation of a hydrazine with a 2-(hydroxymethylene)cyclohexanone derivative or a related diketone precursor.[1] The initial product is often a mixture of regioisomers, which may require careful purification.

G Start Synthesized Tetrahydroindazole NMR_Analysis NMR Spectroscopy (¹H, ¹³C, ¹⁵N in various solvents) Start->NMR_Analysis UV_Vis UV-Vis Spectroscopy (Solvatochromism) Start->UV_Vis Computational Computational Modeling (DFT: Energies, Dipole Moments) Start->Computational Solid_State Solid-State Analysis (CPMAS NMR, X-ray) Start->Solid_State VT_NMR Variable-Temperature NMR NMR_Analysis->VT_NMR Tautomer_Ratio Determine Tautomer Ratio (1H vs. 2H) NMR_Analysis->Tautomer_Ratio VT_NMR->Tautomer_Ratio UV_Vis->Tautomer_Ratio Computational->Tautomer_Ratio Structure_Confirmation Confirm Dominant Tautomer(s) Tautomer_Ratio->Structure_Confirmation Final_Characterization Complete Tautomeric Profile Structure_Confirmation->Final_Characterization Solid_State->Final_Characterization

Caption: Workflow for Tautomer Analysis.

Conclusion and Outlook

The tautomeric behavior of 4,5,6,7-tetrahydro-1H-indazole systems is a complex interplay of substituent effects, solvent polarity, and physical state. A thorough understanding and characterization of this equilibrium are not merely academic exercises; they are critical for the rational design of effective and safe therapeutics. The dominant tautomer in a biological environment will dictate the key interactions with the target protein, and subtle shifts in this equilibrium can lead to significant changes in potency and selectivity. By employing the integrated experimental and computational workflow outlined in this guide, researchers and drug development professionals can confidently navigate the nuances of tautomerism in this important class of molecules, ultimately accelerating the discovery of novel and impactful medicines.

References

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. Available from: [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. Available from: [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed. Available from: [Link]

  • Manjunath, C. S., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1163–1167. Available from: [Link]

  • Gaikwad, R. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(3), 364-374. Available from: [Link]

  • Elguero, J., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Available from: [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2005). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Request PDF. Available from: [Link]

  • Yakaiah, T., et al. (2011). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. European Journal of Medicinal Chemistry, 46(9), 4237-4242.
  • Alkorta, I., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(5), 2139–2147. Available from: [Link]

  • Asadi, Z., & Zare, K. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Journal of Physical Organic Chemistry, 34(10), e4251.
  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959.
  • Ostrovskii, V. A., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2618. Available from: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available from: [Link]

  • Antonov, L., et al. (2015). Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones. Dyes and Pigments, 113, 462-470.
  • Stanovnik, B., & Svete, J. (2011). 1H- and 2H-Indazoles (Update 2011). Science of Synthesis, 2011a, 225-296.
  • Servi, S., et al. (2011). Influence of Temperatures on the Tautomerism of the N(1Himidazoline2yl)1Hbenzimidazol2amine and Investigation of Its Electrochem. Chinese Journal of Chemistry, 29(12), 2739-2744.
  • El-Faham, A., et al. (2019). Synthesis, Characterization, and Regioisomeric N-Alkylation of Some Indazole Analogs. ResearchGate. Available from: [Link]

  • De la-Torre, J., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119830.
  • Ünver, H., et al. (2005). Intramolecular hydrogen bonding and tautomerism in Schiff bases. Journal of Chemical Sciences, 117(2), 151-158.
  • Chemical Synthesis Database. (2025). 4,5,6,7-tetrahydro-1H-indazole. Available from: [Link]

  • Catalán, J., et al. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1403-1407.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Abstract 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a critical building block in modern medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents, including kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a critical building block in modern medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] The difluoromethyl (CHF₂) group is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, lipophilicity, and binding affinity through hydrogen bond donation.[4][5] The increasing demand for this intermediate necessitates a reliable, efficient, and scalable synthetic route. This document provides a comprehensive guide for the multi-gram scale synthesis of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, focusing on process safety, operational efficiency, and high purity of the final product. We present a two-step sequence commencing from readily available commercial starting materials, designed for straightforward implementation in a process chemistry or drug development laboratory.

Strategic Overview of the Synthetic Pathway

The selected synthetic strategy is a robust and convergent two-step process designed for scalability and efficiency. It avoids the use of expensive transition-metal catalysts and late-stage C-H activation, which can present challenges in process development regarding cost and purification.[6][7]

The pathway involves:

  • Claisen Condensation: Formation of the key β-dicarbonyl intermediate, 2-(2,2-difluoroacetyl)cyclohexanone, by reacting cyclohexanone with ethyl difluoroacetate using a strong base.

  • Indazole Formation: Cyclocondensation of the β-dicarbonyl intermediate with hydrazine hydrate to yield the target 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. This is a classic and high-yielding method for constructing the indazole core.[8][9][10]

Diagram 1: Overall two-step synthetic route.

Part I: Scale-Up Synthesis of Intermediate 2-(2,2-difluoroacetyl)cyclohexanone

Principle and Rationale

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction. In this step, sodium hydride (NaH) acts as a strong, non-nucleophilic base to deprotonate cyclohexanone, forming the corresponding enolate. This enolate then undergoes nucleophilic acyl substitution on ethyl difluoroacetate. The reaction is driven to completion because the resulting β-dicarbonyl product is significantly more acidic than the starting ketone and is deprotonated by the ethoxide byproduct, shifting the equilibrium. Anhydrous tetrahydrofuran (THF) is chosen as the solvent for its ability to solvate the reagents and its suitable boiling point.

Causality of Experimental Choices:

  • Sodium Hydride (60% dispersion in mineral oil): A powerful and cost-effective base for generating the ketone enolate on a large scale. Its insolubility requires effective stirring. It is pyrophoric and must be handled with extreme care under an inert atmosphere.[11][12]

  • Anhydrous Conditions: Essential to prevent the quenching of the sodium hydride and the enolate intermediate by water.

  • Controlled Addition at 0 °C: The initial deprotonation and subsequent acylation can be exothermic. Maintaining a low temperature controls the reaction rate, minimizes side reactions (e.g., self-condensation of cyclohexanone), and ensures process safety.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Sodium Hydride (60% in mineral oil)ReagentCommercially Available
Anhydrous Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Cyclohexanone≥99%Commercially Available
Ethyl Difluoroacetate≥98%Commercially Available
Hydrochloric Acid (HCl)37% aq.Commercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)-In-house
Saturated Sodium Chloride (Brine)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available

Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Circulating chiller/heater for temperature control.

  • Appropriate extraction and distillation apparatus.

Procedure:

  • Reactor Setup: Assemble and dry the 10 L reactor under vacuum with gentle heating. Backfill with dry nitrogen.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with sodium hydride (1.2 eq., e.g., 240 g, 6.0 mol). Add anhydrous THF (3 L) via cannula.

  • Initial Cooling: Cool the stirred suspension to 0-5 °C using the circulating chiller.

  • Cyclohexanone Addition: Add cyclohexanone (1.0 eq., e.g., 490 g, 5.0 mol) dropwise via the addition funnel over 60-90 minutes, maintaining the internal temperature below 10 °C. A significant evolution of hydrogen gas will occur. Ensure the reactor is properly vented to a safe outlet (e.g., an oil bubbler).

  • Ester Addition: After the cyclohexanone addition is complete, continue stirring for 30 minutes. Then, add ethyl difluoroacetate (1.1 eq., e.g., 682 g, 5.5 mol) dropwise over 90-120 minutes, again maintaining the internal temperature below 10 °C.

  • Reaction Completion: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting cyclohexanone is consumed.

  • Reaction Quench: Cool the reaction mixture back to 0-5 °C. Cautiously and slowly add 1 M HCl (aq.) dropwise to quench the excess NaH and neutralize the reaction mixture until the pH is ~5-6. This is a highly exothermic step with gas evolution; extreme care is required.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 1 L). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution (1 x 1 L) and brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2,2-difluoroacetyl)cyclohexanone as an oil.

  • Purification: The crude product is often of sufficient purity for the next step. If required, purify by vacuum distillation.

Part II: Scale-Up Synthesis of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Principle and Rationale

This step is a classic Knorr-type synthesis of a pyrazole (in this case, its fused analogue, an indazole). The β-dicarbonyl intermediate reacts with hydrazine, which contains two nucleophilic nitrogen atoms. The reaction proceeds via the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization (attack of the second nitrogen onto the remaining carbonyl) and subsequent dehydration to form the aromatic indazole ring system.

Causality of Experimental Choices:

  • Hydrazine Hydrate: A readily available and effective source of hydrazine for this cyclocondensation. It is toxic and a suspected carcinogen, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][13]

  • Ethanol as Solvent: A good solvent for both the intermediate and hydrazine hydrate, with a convenient reflux temperature that facilitates the reaction without causing degradation.

  • Catalytic Acetic Acid: A small amount of acid catalyzes the initial hydrazone formation, accelerating the reaction rate.

  • Crystallization for Purification: This is the most effective and economical method for purifying solid products on a large scale, avoiding costly and time-consuming chromatography.[14][15]

Purification_Logic Start Crude Product Isolated IsSolid Is the product a solid or crystallizable oil? Start->IsSolid TryCrystallization Attempt Recrystallization IsSolid->TryCrystallization Yes Chromatography Purify by Column Chromatography (Silica Gel) IsSolid->Chromatography No (Persistent Oil) Success Is purification successful? (Purity > 98% by HPLC) TryCrystallization->Success FinalProduct Pure Product Obtained Success->FinalProduct Yes Success->Chromatography No Chromatography->FinalProduct

Diagram 2: Decision workflow for product purification.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(2,2-difluoroacetyl)cyclohexanoneCrude from Part I-
Hydrazine Hydrate (80% aq.)ReagentCommercially Available
Ethanol (200 Proof)AnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
HexanesACS GradeCommercially Available

Equipment:

  • 10 L jacketed glass reactor with mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser.

  • Large Buchner funnel and filter flask.

  • Vacuum oven.

Procedure:

  • Reactor Charging: Charge the 10 L reactor with the crude 2-(2,2-difluoroacetyl)cyclohexanone (1.0 eq., assuming ~4.5 mol yield from Part I). Add ethanol (4 L) and glacial acetic acid (0.1 eq., e.g., 27 g, 0.45 mol).

  • Hydrazine Addition: Begin stirring and add hydrazine hydrate (1.1 eq., e.g., 248 g, 4.95 mol) dropwise over 30 minutes. The addition may be mildly exothermic.

  • Reaction Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) or HPLC until the intermediate is fully consumed.[9]

  • Crystallization: Once complete, cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath for 2-4 hours to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 250 mL) to remove soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Recrystallization (if needed): If the purity is below the desired specification (>98%), the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes.[15]

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a thorough understanding of potential hazards. The table below outlines the primary risks and corresponding mitigation strategies for this synthesis.

HazardReagent/ProcessRiskMitigation Strategy
Pyrophoric Sodium Hydride (NaH)Spontaneous ignition upon contact with air or moisture.[11][12]Handle only under an inert atmosphere (N₂ or Ar). Use air-sensitive transfer techniques. Quench slowly and with cooling. Have a Class D fire extinguisher available.
Toxicity/Carcinogenicity Hydrazine HydrateToxic upon inhalation, ingestion, and skin contact. Suspected carcinogen.[8][13]Handle only in a certified chemical fume hood. Wear appropriate PPE: chemical splash goggles, face shield, neoprene gloves, and a lab coat.[16]
Flammability THF, Ethanol, Ethyl Acetate, HexanesFlammable liquids and vapors.Perform all operations in a well-ventilated area away from ignition sources. Use grounded equipment to prevent static discharge.
Exothermic Reaction Quenching of NaH; Hydrazine additionRapid temperature increase can lead to loss of control and solvent boiling.Perform additions slowly and at reduced temperatures (0-5 °C). Ensure adequate cooling capacity and continuous monitoring of internal temperature.
Gas Evolution NaH + Cyclohexanone; NaH quenchPressure buildup in a closed system can lead to vessel rupture.Ensure the reactor is properly vented through a bubbler or other suitable pressure relief system. Never perform these steps in a sealed vessel.

Analytical Methods and Quality Control

Consistent monitoring is essential for a successful and reproducible scale-up.

MethodPurposeTypical Conditions
TLC Reaction monitoring, fraction analysisMobile Phase: 20-40% Ethyl Acetate in Hexanes. Visualization: UV light (254 nm) and/or potassium permanganate stain.[9]
HPLC Purity assessment of final productColumn: C18 reversed-phase. Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detection: UV at 254 nm.
¹H & ¹⁹F NMR Structural confirmation of intermediate and final productSolvent: CDCl₃ or DMSO-d₆. The CHF₂ group should show a characteristic triplet in the ¹H NMR and a doublet of triplets in the ¹⁹F NMR.[17][18]
Mass Spec (MS) Molecular weight confirmationElectrospray Ionization (ESI) to confirm [M+H]⁺.

Conclusion

This application note details a robust, two-step synthesis for the scale-up production of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. The described protocol utilizes cost-effective reagents and standard laboratory equipment, prioritizing process safety and operational simplicity. By following the detailed procedures for synthesis, purification, and analysis, researchers and drug development professionals can reliably produce multi-gram to kilogram quantities of this valuable building block with high purity, facilitating its application in pharmaceutical research and development programs.

References

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link]

  • Zhou, F., et al. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. HETEROCYCLES. Available at: [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. Available at: [Link]

  • Wang, L., et al. (2022). A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor. The Journal of Organic Chemistry. Available at: [Link]

  • Mao, R., et al. (2024). Pd-Catalyzed Divergent Site-Selective Difluoromethylation and Difluoromethylcarbonylation of Aryl Sulfonium Salts. ACS Catalysis. Available at: [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Available at: [Link]

  • Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Available at: [Link]

  • Zhang, W., et al. (2023). Difluoromethylation–Carboxylation and −Deuteration of Alkenes Triggered by Electroreduction of Difluoromethyltriphenylphosphonium Bromide. The Journal of Organic Chemistry. Available at: [Link]

  • Onajole, O. K., et al. (2009). Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Available at: [Link]

  • Cárdenas-Galindo, L. M., et al. (2025). Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. ResearchGate. Available at: [Link]

  • McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. McGill Environmental Health and Safety. Available at: [Link]

  • Ni, C., et al. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry. Available at: [Link]

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Li, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Princeton University. (n.d.). PYROPHORIC CHEMICALS: HANDLING & USE. Princeton University Environmental Health & Safety. Available at: [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Columbia University. (2009). The Safe Use of Pyrophoric Reagents. Columbia University Environmental Health & Safety. Available at: [Link]

  • Gein, V. L., et al. (2025). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Rational Design and Evaluation of Tetrahydro-indazole Derivatives as Novel Antifungal Agents

Introduction and Mechanistic Rationale The development of novel antifungal agents is increasingly critical due to the rising incidence of resistant Candida and Aspergillus strains. Tetrahydro-indazoles represent a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of novel antifungal agents is increasingly critical due to the rising incidence of resistant Candida and Aspergillus strains. Tetrahydro-indazoles represent a privileged bicyclic scaffold in medicinal chemistry, offering a highly tunable pharmacophore[1]. The fusion of a pyrazole ring with a partially saturated cyclohexane system provides a unique three-dimensional structure that can be systematically optimized for target engagement.

Mechanistically, the transition from a fully saturated hexahydroindazole to a tetrahydroindazole core introduces localized planarity and aromaticity. This structural shift is critical; it enhances the molecule's ability to intercalate into the hydrophobic binding pockets of fungal targets, such as the CYP51 (14α-demethylase) enzyme, which is responsible for ergosterol biosynthesis[2]. Disruption of this pathway compromises fungal membrane integrity, leading to cell death.

Putative mechanism of action targeting fungal CYP51 and membrane integrity.

Structure-Activity Relationship (SAR) Insights

Rational drug design relies on understanding how specific functional group modifications alter biological efficacy. Recent literature highlights that the substitution pattern on the tetrahydro-indazole core dramatically influences its antifungal potency against Candida albicans[2],[3].

The data below summarizes the causal relationship between structural modifications and Minimum Inhibitory Concentration (MIC):

Compound ClassStructural ModificationMIC vs C. albicans (µg/mL)Mechanistic Impact
Hexahydroindazole Base saturated core>100Lack of planarity reduces binding affinity in the target pocket[2].
Tetrahydroindazole Dehydrogenation of core100Increased planarity and aromaticity improve target engagement[2].
Urea Derivative Urea substitution at core25Strong H-bond donor/acceptor motif enhances receptor interaction[2].
Thiourea Derivative Oxygen replaced by Sulfur>100 (Abolished)Increased atomic radius and weaker H-bonding disrupts binding[2].
Thiazole Hybrid Thiazole ring fusion31.25Extended pharmacophore captures additional hydrophobic interactions[3].
Clotrimazole Positive Control12.5Validates assay sensitivity and establishes baseline potency[2].

Key Insight: The replacement of an amino group with a urea moiety (Compound 5a) yields an MIC of 25 µg/mL—achieving 50% of the potency of the clinical standard Clotrimazole[2]. However, substituting the urea oxygen with sulfur (thiourea) completely abolishes activity (Inhibition Zone ≤ 10 mm)[2]. This causality demonstrates that a strong, compact hydrogen-bond acceptor is strictly required at this position to maintain target affinity.

Synthetic Methodology: Cyclocondensation Workflow

The synthesis of the tetrahydro-indazole core is efficiently achieved via the regioselective cyclocondensation of an α,β-unsaturated ketone with a hydrazine derivative[2].

Iterative drug discovery workflow for tetrahydro-indazole antifungal agents.

Protocol 1: Synthesis of 4-(7-Methyl-3-aryl-4,5,6,7-tetrahydroindazol-2-yl)benzenesulfonamide

Objective: To synthesize the core scaffold suitable for downstream biological screening[2].

  • Reagent Preparation: Dissolve 20 mmol of the appropriate chalcone intermediate (6-arylidene-2-methylcyclohexanone) in 25 mL of absolute ethanol[2].

    • Causality: Ethanol acts as a polar protic solvent, stabilizing the transition state during the nucleophilic attack of the hydrazine while ensuring the lipophilic starting materials remain in solution.

  • Nucleophilic Addition: Add 22 mmol of 4-hydrazinobenzenesulfonamide hydrochloride to the solution[2].

    • Causality: Utilizing a slight molar excess (1.1 eq) of the hydrazine hydrochloride drives the equilibrium forward, ensuring complete consumption of the sterically hindered ketone.

  • Cyclocondensation: Reflux the mixture under continuous magnetic stirring for 4 hours[2].

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the initial Schiff base formation and the subsequent intramolecular ring closure.

  • Isolation: Concentrate the reaction mixture under reduced pressure, then cool to 4°C. Filter the precipitated solid product[2].

  • Purification: Wash the crude solid thoroughly with cold ethanol and recrystallize from a 1:1 mixture of benzene-ethanol[2].

    • Causality: Recrystallization from a binary solvent system exploits differential solubility, effectively stripping away unreacted starting materials and polymeric byproducts to yield a high-purity crystalline solid.

In Vitro Antifungal Susceptibility Protocol

To ensure the trustworthiness of the biological data, the antifungal screening must operate as a self-validating system. The following micro-dilution protocol is optimized for Candida albicans.

Protocol 2: Micro-dilution Susceptibility Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives[2].

  • Media Preparation: Prepare Sabouraud Liquid Medium (Oxoid) according to manufacturer instructions[2].

    • Causality: Sabouraud medium maintains an acidic pH (~5.6), which is optimal for fungal proliferation while naturally suppressing opportunistic bacterial contamination, thereby ensuring assay specificity.

  • Compound Solvation: Dissolve the synthesized tetrahydro-indazole derivatives and Clotrimazole (positive control) in 100% DMSO to create stock solutions of 1600 µg/mL[2].

    • Causality: Tetrahydro-indazoles are highly lipophilic; DMSO ensures complete solvation.

  • Serial Dilution: Perform two-fold serial dilutions in the Sabouraud medium to achieve test concentrations ranging from 800 µg/mL down to 6.25 µg/mL[2].

    • Critical Control: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, which will yield false-positive MIC readings.

  • Inoculum Standardization: Prepare a suspension of C. albicans standardized to 106 CFU/mL[2].

    • Causality: Standardizing the inoculum prevents the "inoculum effect"—a phenomenon where an artificially high fungal load overwhelms the drug, yielding falsely elevated MICs.

  • Incubation & Readout: Inoculate the wells and incubate at 25°C for 48 hours[2]. The MIC is defined as the lowest concentration exhibiting no visible fungal growth.

  • System Self-Validation: The assay is only deemed valid if the Clotrimazole control yields an MIC of approximately 12.5 µg/mL[2].

    • Causality: If the control deviates from this established baseline, it indicates a systemic failure (e.g., media degradation or inoculum standardization errors), and the entire plate must be discarded to prevent the publication of erroneous data.

References[2] Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. Taylor & Francis. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF266boELW83KN6tgzm3IgDUql06DwGIN6Aw9LJbMQTm0TVHcMJEcWLvBQMxuK1TDrmmeX059Lk7tNx9u6GXQL4goeWQHuXjWIOKZJeNSwPFQa8mnBzy3jCNTSjglImbAZADuAqDqQyfKlAgcQF8G5uRoCrxmaUAdC-O2cK[3] Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. Bentham Science Publishers. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2K_Ra1GCysfbOV9Y80g8gAipx3-yIDLBUpsTPS02mi05aBnC-H8hVvusC6nD_0MZ1T-zNkzaiFGUY_35i0INoUyzHxuiqBVKx3HB8T0ltPp_J1YWfjAjRiqU17q0ONKmU3rGlJV88kIXA7o5gFm9HnDpzdIWi3zKpofOlkiP9Ks97Jl6l1TFT_GXWFjOd-98=[1] Water Mediated Synthesis of N′-Arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide Library. SciSpace. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqvoMzw2G3Dag-3RBBTwzmIXOcvub5U3-eOilNEJoHLBzZPHvrpy3g6HkLsBb_adj026T-F2vb7Q1ZF6t65-oXvpiqIqc4OLwiM_qddYHPKQ-QgQdI_2bY_5Is1olVykl8hlF4u9j08qzlX_ZoU7zwBlmSqmeF15OiQDVr-q04MSAXQINAWrifJ_oax1IMFhTilWWB8ng=

Sources

Technical Notes & Optimization

Troubleshooting

Difluoromethylation Technical Support Center: Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for Difluoromethylation. The introduction of the difluoromethyl group (–CF₂H) is a critical transformation in drug discovery, as it serves as a lipophilic bioisostere for hydroxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Difluoromethylation. The introduction of the difluoromethyl group (–CF₂H) is a critical transformation in drug discovery, as it serves as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, acting as a robust hydrogen-bond donor[1]. However, optimizing these reactions requires precise control over radical generation, transition-metal catalytic cycles, and microenvironmental conditions (e.g., moisture, base strength).

This guide provides self-validating protocols, mechanistic insights, and troubleshooting logic to ensure high-fidelity difluoromethylation in your synthetic workflows.

Frequently Asked Questions (FAQs): Reagents & Mechanistic Foundations

Q: Why does my choice of difluoromethylating reagent dictate the entire reaction setup? A: The reagent determines the fundamental activation mode and the nature of the reactive intermediate. For example:

  • Bromodifluoromethane (BrCF₂H): Typically requires a dual metallaphotoredox platform (e.g., Ni/Ir) and a silyl radical mediator to abstract the halogen and generate the •CF₂H radical[2].

  • Difluorobromoacetic acid (BrCF₂CO₂H): Operates via a difluorocarbene (:CF₂) intermediate under visible-light photocatalysis, making it ideal for O- and S-difluoromethylation of phenols and thiols[3].

  • TMSCF₂Br: Acts as a privileged difluorocarbene precursor for C-H difluoromethylation of carbon acids, requiring specific basic conditions to initiate the Si-C bond cleavage[4].

Q: How do I prevent difluorocarbene dimerization or hydrolysis? A: Difluorocarbene is highly electrophilic and transient. If the concentration of your nucleophile is too low, or if trace water is present, the carbene will hydrolyze or dimerize[5]. To prevent this, strictly maintain anhydrous conditions, use non-nucleophilic aprotic solvents (like DMF or DMSO), and ensure complete deprotonation of your substrate before generating the carbene[5].

Experimental Workflows & Protocols

Protocol A: Metallaphotoredox Difluoromethylation of Aryl Bromides

This protocol leverages a dual nickel/photoredox catalytic platform, using BrCF₂H as the radical source[2].

Causality & Logic: The Ir-based photocatalyst generates a silyl radical, which abstracts a bromine atom from BrCF₂H to form the •CF₂H radical[2]. Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl bromide[2]. The •CF₂H radical is trapped by the Ni(II)-aryl species, followed by reductive elimination to yield the product[2].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiBr₂·dtbbpy (5 mol%), and the aryl bromide substrate (0.2 mmol)[2].

  • Atmosphere Exchange: Seal the tube and purge with argon for 5 minutes.

  • Solvent & Reagent Addition: Inject anhydrous solvent (e.g., DME or DMF, 2.0 mL) and the silyl reagent (e.g., (TMS)₃SiH, 1.2 equiv).

  • Radical Source Addition: Cool the mixture to -78 °C and condense/inject BrCF₂H (1.5–3.0 equiv) into the reaction mixture[2].

  • Irradiation: Warm the reaction to room temperature and stir under irradiation with a blue LED lamp (450 nm) for 12–24 hours. Maintain a cooling fan to ensure the reaction temperature does not exceed 25 °C.

  • Workup: Quench the reaction with water, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

PhotoredoxMechanism PC_Ground Ir(III) Photocatalyst Ground State PC_Excited *Ir(III) Excited State (Visible Light) PC_Ground->PC_Excited Blue LED PC_Reduced Ir(II) Reduced State PC_Excited->PC_Reduced Quenching Silyl_Rad Silyl Radical Generation (TMS)3Si• PC_Excited->Silyl_Rad SET PC_Reduced->PC_Ground SET to Ni(I) CF2H_Rad •CF2H Radical (from BrCF2H) Silyl_Rad->CF2H_Rad Halogen Abstraction Ni_0 Ni(0) Catalyst Ni_II Ni(II)-Aryl Complex (Oxidative Addition) Ni_0->Ni_II Aryl-Br Ni_III Ni(III)-Aryl-CF2H (Radical Trapping) Ni_II->Ni_III + •CF2H Product Aryl-CF2H Product + Ni(I) Ni_III->Product Reductive Elimination Product->Ni_0 SET from Ir(II)

Caption: Metallaphotoredox catalytic cycle for the difluoromethylation of aryl bromides.

Quantitative Optimization Strategies

When optimizing difluoromethylation, stoichiometry, base strength, and temperature are the most critical variables. The table below summarizes the causal effects of these parameters based on standard optimization matrices[2][5][6].

VariableCondition TestedMechanistic ConsequenceRecommended Action
BrCF₂H Stoichiometry 1.0 vs. 3.0 equivalentsLow equivalents lead to incomplete conversion due to the transient nature of •CF₂H and competitive quenching[2].Use 2.0–3.0 equiv. to ensure a sufficient steady-state concentration of the radical.
Base Strength (pKa) Cs₂CO₃ vs. KOtBuWeak bases (Cs₂CO₃) may fail to deprotonate sterically hindered phenols. Strong bases (KOtBu) can prematurely decompose the difluorocarbene precursor[5].Match base pKa to substrate. Use Cs₂CO₃ for standard O-difluoromethylation; use KHMDS/KOtBu for C-H functionalization.
Temperature 0 °C vs. 25 °C vs. 60 °CCarbene generation is highly temperature-dependent. High temps cause rapid reagent decomposition before trapping[5].Initiate at 0 °C or lower (e.g., -78 °C for MeLi/TMSCF₂H systems) and slowly warm to room temperature[6].
Solvent THF vs. DMF vs. CH₂Cl₂Protic/nucleophilic solvents quench the reactive intermediate. THF or DMF stabilize the transition states without reacting[5][6].Strictly use anhydrous, degassed aprotic solvents (DMF, DMSO, or THF)[5].

Troubleshooting Guide

Issue 1: Low or No Yield of the Difluoromethylated Product

  • Diagnostic: Is the starting material fully consumed?

    • If YES: The reactive intermediate (carbene or radical) is likely degrading your substrate, or the product is unstable under the reaction conditions.

    • If NO: The difluoromethylating agent is decomposing before reacting, or deprotonation is incomplete.

  • Solution: Verify anhydrous conditions. Even trace moisture hydrolyzes difluorocarbene[5]. Pre-stir the substrate with the base for 30 minutes to ensure complete phenoxide/thiolate formation before adding the CF₂H source[5].

Issue 2: Over-alkylation or Multiple Difluoromethylations

  • Diagnostic: LC-MS shows M+50 (mono) and M+100 (bis) peaks.

  • Solution: For substrates with multiple nucleophilic sites, carefully control the stoichiometry of the difluoromethylating agent (reduce to 1.1–1.5 equiv) and use slow addition (e.g., via syringe pump) to favor mono-difluoromethylation[5].

Issue 3: Poor Conversion in Photoredox Setup

  • Diagnostic: Reaction stalls after 20% conversion.

  • Solution: Check light penetration. Ensure the reaction vessel is transparent to the specific wavelength (use clear glass, avoid amber vials). Dilute the reaction mixture if it is too opaque, and ensure rigorous degassing (freeze-pump-thaw), as oxygen quenches the excited state of the photocatalyst[7].

TroubleshootingWorkflow Start Issue: Low Product Yield CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes Yes: Side Reactions or Decomposition CheckSM->SM_Yes TLC/LC-MS SM_No No: Poor Reactivity or Reagent Quenching CheckSM->SM_No TLC/LC-MS Action_Yes1 Lower Temperature (Control Carbene Rate) SM_Yes->Action_Yes1 Action_Yes2 Reduce Base Strength (Prevent Degradation) SM_Yes->Action_Yes2 Action_No1 Verify Anhydrous Conditions (Exclude H2O) SM_No->Action_No1 Action_No2 Pre-stir Substrate + Base (Ensure Deprotonation) SM_No->Action_No2 Action_No3 Increase Reagent Equivalents SM_No->Action_No3

Caption: Diagnostic workflow for troubleshooting low yields in difluoromethylation reactions.

References

  • Metallaphotoredox Difluoromethylation of Aryl Bromides Source: Communications - Macmillan Group - Princeton University URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol Source: Benchchem URL
  • Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid Source: Organic Letters - ACS Publications URL
  • Source: NIH.
  • Source: CAS.
  • Source: PMC - NIH.

Sources

Optimization

purification challenges with fluorinated indazole compounds

Welcome to the Technical Support Center for Fluorinated Indazole Purification . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Indazole Purification . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when isolating these critical pharmacophores.

Fluorination of the indazole core—frequently utilized in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs)[1],[2]—dramatically alters the molecule's dipole moment, lipophilicity, and the pKa of the heterocyclic nitrogen. These alterations often render traditional octadecylsilane (C18) or normal-phase silica methods ineffective, particularly when separating 1H

  • and 2H -regioisomers[3],[4]. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Troubleshooting FAQs

Q1: My N1 -alkylated and N2 -alkylated fluorinated indazole regioisomers are co-eluting on a standard C18 reverse-phase column. How can I resolve them? Causality & Solution: Standard C18 phases rely almost exclusively on hydrophobic (dispersive) interactions. Because N1 and N2 regioisomers of fluorinated indazoles possess nearly identical hydrophobic surface areas, C18 cannot differentiate them effectively[5]. Action: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP ring features highly electronegative fluorine atoms that create a partial negative charge on the outer edge and a partial positive charge internally[6]. This enables orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and shape selectivity[7],[8]. The positional shift of the alkyl group between N1 and N2 alters the molecule's overall dipole moment, which the PFP column readily exploits to achieve baseline resolution[8].

Q2: I am experiencing severe peak tailing when purifying my fluorinated indazole on normal-phase silica gel. What is causing this, and how do I fix it? Causality & Solution: Indazoles contain a basic pyridine-like nitrogen. Even though fluorination pulls electron density away from the core (lowering the pKa slightly), the nitrogen still acts as a strong hydrogen-bond acceptor. On traditional unmodified silica, this basic nitrogen interacts strongly with acidic, unendcapped silanol groups on the stationary phase, causing secondary retention and severe tailing. Action: Use a Charged Surface Hybrid (CSH) column or add a mobile phase modifier. CSH particles have a low-level positive surface charge that repels the basic indazole nitrogen, forcing the analyte to interact solely with the bonded ligand (e.g., Fluoro-Phenyl) rather than the silica backbone[9]. Alternatively, use 0.1% Triethylamine (TEA) or 10 mM Ammonium Formate (pH 3.0) to mask the silanol interactions[6].

Q3: My highly fluorinated indazole intermediate is highly crystalline and poorly soluble in standard HPLC mobile phases (Water/Acetonitrile). How can I purify it without column precipitation? Causality & Solution: Heavy fluorination increases lattice energy and "fluorophilic" self-association, drastically reducing solubility in highly aqueous environments. Injecting this into a high-aqueous gradient causes on-column precipitation and pressure spikes. Action: Transition to Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical carbon dioxide ( scCO2​ ) combined with polar co-solvents (like Methanol). scCO2​ possesses high diffusivity and low viscosity, and fluorinated compounds exhibit exceptional solubility in fluorous/supercritical media[10],[11]. SFC is now the industry standard for structurally related, poorly soluble fluorinated heterocycles[12].

Part 2: Experimental Workflows & Protocols

Protocol A: Self-Validating RP-HPLC Method for Regioisomer Separation

This protocol utilizes a PFP column to separate closely eluting fluorinated indazole isomers. It includes a built-in system suitability test (SST) to ensure the column's π−π character is active.

Step 1: System Suitability & Column Equilibration

  • Install a PFP column (e.g., 100 mm × 4.6 mm, 2.7 µm core-shell)[6].

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid. (The acidic pH suppresses silanol ionization and ensures the indazole is in a consistent protonation state)[6],[5].

  • Prepare Mobile Phase B: Acetonitrile (LC-MS grade).

  • Self-Validation: Inject a standard mix of toluene and uracil. Toluene should elute with high efficiency (N > 10,000), and uracil should mark the void volume ( t0​ ).

Step 2: Sample Preparation

  • Dissolve the crude fluorinated indazole mixture in a diluent matching the starting gradient (e.g., 90:10 Water:Acetonitrile). Note: If solubility is poor, use up to 50% Methanol, but limit injection volume to <5 µL to prevent band broadening.

Step 3: Gradient Execution

  • Run a shallow gradient: 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Maintain column temperature at 35°C to ensure reproducible mass transfer and stabilize dipole interactions.

  • Monitor via Photodiode Array (PDA) at 254 nm and 230 nm (indazoles typically show strong absorbance here)[3],[13].

Protocol B: SFC Purification of Highly Fluorinated Indazoles

Step 1: Configure the SFC system with a 2-Ethylpyridine or Fluoro-Phenyl stationary phase[10]. Step 2: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column temperature to 40°C to maintain CO2​ in the supercritical state[10]. Step 3: Perform a gradient elution from 2% to 20% Methanol (containing 20 mM Ammonium Formate) in scCO2​ over 10 minutes[10]. Step 4: Collect fractions using a mass-directed trigger (MS-prep) to isolate the target fluorinated mass[11].

Part 3: Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for Fluorinated Indazole Purification

Stationary Phase TypePrimary Retention MechanismRegioisomer Resolution ( Rs​ )Suitability for Fluorinated Indazoles
Standard C18 Hydrophobic (Dispersive)Poor (< 1.0)Low. Fails to separate N1/N2 isomers.
CSH Phenyl-Hexyl π−π , HydrophobicModerate (1.2 - 1.5)Good. Prevents basic tailing due to charged surface[9].
PFP (Pentafluorophenyl) Dipole-Dipole, π−π , Ion-ExchangeExcellent (> 2.0) Optimal. Fluorine-fluorine interactions and shape selectivity[7],[8].
SFC (2-Ethylpyridine) H-Bonding, DipoleExcellent (> 2.0)Optimal for highly crystalline/poorly soluble analogs[10].

Table 2: Impact of Mobile Phase Modifiers on Indazole Peak Shape

Modifier Added to Aqueous PhaseEffect on Indazole NitrogenResulting Peak Shape (Asymmetry Factor, As​ )
None (Pure Water)Uncontrolled ionizationSevere Tailing ( As​ > 2.5)
0.1% Trifluoroacetic Acid (TFA)Ion-pairing, full protonationGood ( As​ ~ 1.2)
10 mM Ammonium Formate (pH 3.0)Buffering, silanol suppressionIdeal ( As​ 1.0 - 1.1) [6]

Part 4: Mechanistic Visualizations

PurificationWorkflow Start Crude Fluorinated Indazole SolCheck Soluble in Aqueous Mobile Phase? Start->SolCheck RP_HPLC RP-HPLC Route SolCheck->RP_HPLC Yes (>1 mg/mL) SFC_Route SFC Route (scCO2 + Methanol) SolCheck->SFC_Route No (Highly Crystalline) IsomerCheck Regioisomers Present? RP_HPLC->IsomerCheck C18 Standard C18 Column (Hydrophobic Retention) IsomerCheck->C18 No (Single Isomer) PFP PFP Column (Dipole & Pi-Pi Selectivity) IsomerCheck->PFP Yes (N1/N2 mix) Pure Purified Indazole C18->Pure PFP->Pure SFC_Col Fluoro-Phenyl or 2-Ethylpyridine Column SFC_Route->SFC_Col SFC_Col->Pure

Decision workflow for selecting the optimal purification strategy for fluorinated indazoles.

PFP_Mechanism Analyte Fluorinated Indazole (Analyte) Mech1 Dipole-Dipole Interaction Analyte->Mech1 C-F Bonds Mech2 Pi-Pi (Charge Transfer) Interaction Analyte->Mech2 Aromatic Core Mech3 Ion-Exchange (Partial Charges) Analyte->Mech3 Basic Nitrogen Stationary Pentafluorophenyl (PFP) Stationary Phase Mech1->Stationary Mech2->Stationary Mech3->Stationary

Mechanisms of interaction between a fluorinated indazole and a PFP stationary phase.

Part 5: References

  • Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography National Institutes of Health (PMC)[Link]

  • Supercritical Fluid Chromatography Coupled to High-Resolution Mass Spectrometry Reveals Persistent Mobile Organic Compounds... Environmental Science & Technology - ACS Publications[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation[Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide The Journal of Organic Chemistry - ACS Publications[Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review National Institutes of Health (PMC)[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International[Link]

  • Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists... ACS Chemical Neuroscience[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry Hawach Scientific [Link]

  • Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids... MDPI[Link]

  • Luna PFP(2) HPLC Columns Phenomenex[Link]

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances... Frontiers[Link]

  • The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases MDPI[Link]

  • Identification and quantification of synthetic cannabinoids in “spice-like” herbal mixtures... ResearchGate[Link]

  • Deuterated Modifiers in Sub/Supercritical Fluid Chromatography for Streamlined NMR Structure Elucidation Analytical Chemistry - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Docking Studies of Tetrahydro-Indazole Kinase Inhibitors: A Technical Guide

Executive Summary The tetrahydro-indazole (THI) scaffold has emerged as a privileged pharmacophore in rational kinase drug discovery. The fused bicyclic system provides a rigid, predictable vector for hydrogen bonding at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydro-indazole (THI) scaffold has emerged as a privileged pharmacophore in rational kinase drug discovery. The fused bicyclic system provides a rigid, predictable vector for hydrogen bonding at the highly conserved kinase hinge region, while the saturated cyclohexane ring allows for optimal lipophilic packing and structural functionalization.

This guide provides an objective, comparative analysis of tetrahydro-indazole derivatives targeting two distinct kinase families: Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of the cell cycle, and Interleukin-2 Inducible T-Cell Kinase (ITK) , a key driver of immune and inflammatory responses. By examining the causality behind specific docking parameters and structural optimizations, this guide serves as a self-validating framework for researchers conducting computational and empirical kinase inhibitor discovery.

Mechanistic Rationale & Target Biology

To design effective docking studies, one must first understand the biological causality dictating the structural requirements of the target kinases.

  • CDK2/Cyclin Complexes: CDK2 is a serine-threonine kinase that, when bound to Cyclin A or E, drives the cell cycle from the G1 to the S phase. Over 50 tetrahydro-indazoles have been synthesized based on high-throughput screening hits (e.g., Compound 3) to target the ATP-binding site of CDK2[1]. Because the ATP pocket is highly conserved across the kinome, achieving selectivity requires precise mapping of the hydrophobic sub-pockets.

  • ITK (Tec Family Kinases): ITK is a non-receptor tyrosine kinase essential for T-cell receptor (TCR) signaling. Inhibition of ITK blocks PLCγ1 activation, thereby preventing calcium flux and downstream inflammatory cytokine release. Property- and structure-guided optimization of the THI scaffold led to the discovery of GNE-9822, a highly potent inhibitor that achieves exceptional selectivity by occupying a unique lipophilic pocket situated directly above the ligand plane[2].

CDK2/Cyclin A and ITK/TCR signaling pathways targeted by tetrahydro-indazole inhibitors.

Comparative Docking Data

The table below synthesizes the quantitative docking and experimental efficacy data for representative THI inhibitors across both targets. Notice how the optimization of the THI core shifts based on the specific topological demands of the target's ATP pocket.

Target KinaseRepresentative CompoundBinding Mode / PocketKey Structural & Docking InsightsBinding AffinityPrimary Indication
CDK2/Cyclin A Compound 3, 53, 59ATP-competitiveBinds the hinge region. Analogues 53 and 59 showed a 3-fold better binding affinity to CDK2 than the initial hit by optimizing interactions within the DFG-in conformation[1].Ki = 2.3 μM (Hit 3)Oncology, Non-hormonal Contraception
ITK GNE-9822ATP-competitive + Selectivity PocketExploits a unique selectivity pocket above the ligand plane. Lipophilic substituents on the THI core were optimized using the Solubility Forecast Index (SFI)[2].Ki = 0.7 nM, EC50 = 354.5 nM[3]Allergic Asthma, Inflammation

Self-Validating Experimental Protocol: Molecular Docking & In Vitro Validation

Scientific integrity demands that computational docking does not exist in a vacuum. A robust protocol must be a self-validating system where in silico predictions are empirically tested, and the resulting data is fed back into the computational model to refine scoring functions.

Step 1: Protein Preparation & Binding Site Definition
  • Action: Retrieve the target crystal structures (e.g., CDK2 or ITK) from the Protein Data Bank. Delete unbound ligands and non-essential co-factors. Assign AMBER7 FF99 charges and minimize the protein structure using a force field (e.g., Tripos or OPLS) to relieve steric clashes[4].

  • Causality: Raw PDB structures often contain artifactual bond lengths or missing hydrogen atoms. Furthermore, while highly mobile bulk water should be removed, structural water molecules bridging the ligand to the hinge region must be retained. Stripping these specific waters results in artificial docking poses because displacing them carries a massive entropic penalty.

Step 2: Ligand Preparation & Conformer Generation
  • Action: Construct the THI library and generate 3D conformers. Minimize the ligands using the MMFF94 force field.

  • Causality: The saturated cyclohexane ring of the tetrahydro-indazole core can adopt multiple puckering states (e.g., chair vs. boat). Generating a robust conformational ensemble ensures the docking algorithm explores the global energy minimum rather than getting trapped in a local, high-energy state.

Step 3: High-Precision Docking & MM-GBSA Scoring
  • Action: Perform molecular docking (using Glide, AutoDock Vina, or Sybyl/Surflex-Dock) into the defined ATP grid. Follow this with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: Standard docking scoring functions rapidly estimate binding poses but frequently fail to predict absolute affinity due to crude, implicit solvation models. MM-GBSA introduces structural relaxation and a more rigorous thermodynamic solvation model, providing a binding free energy ( ΔGbind​ ) that correlates much more reliably with experimental Ki​ values.

Step 4: The Feedback Loop (In Vitro Enzymatic Validation)
  • Action: Validate the top-ranked THI compounds using FRET-based or radiometric kinase assays. For example, the efficacy of GNE-9822 is validated by measuring the inhibition of PLCγ phosphorylation in vitro ( IC50​ = 55 nM)[3].

  • Causality: If a compound exhibits a strong MM-GBSA score but poor in vitro inhibition, it indicates a flaw in the grid definition (e.g., ignoring a required induced-fit conformational change). The empirical IC50​ data must be used to retrospectively adjust the docking constraints.

DockingWorkflow Prep 1. Target & Ligand Preparation (Charge Assignment & Minimization) Grid 2. Grid Generation (Retain Structural Waters) Prep->Grid Dock 3. Molecular Docking (Pose Generation) Grid->Dock Score 4. MM-GBSA Scoring (Thermodynamic Free Energy) Dock->Score Val 5. In Vitro Validation (FRET Kinase Assays) Score->Val Val->Prep Feedback Loop (Refine Model)

Self-validating workflow integrating molecular docking, MM-GBSA scoring, and in vitro kinase assays.

Conclusion

The tetrahydro-indazole scaffold demonstrates remarkable versatility in kinase inhibitor design. While early screening hits like Compound 3 act as standard ATP-competitive inhibitors for CDK2[1], advanced property-guided optimization has allowed the scaffold to reach into highly specific, non-conserved regions. By utilizing rigorous docking protocols that account for metrics like the Solubility Forecast Index (SFI), researchers successfully engineered GNE-9822 to occupy a unique selectivity pocket in ITK, achieving sub-nanomolar potency and excellent in vivo ADME properties[2].

References

  • Lee, J. C., et al. "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." European Journal of Medicinal Chemistry, 2021. Source: NIH PMC. URL:[Link]

  • Burch, J. D., et al. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." Journal of Medicinal Chemistry, 2014. Source: ACS Publications. URL:[Link]

  • Mou, J., et al. "Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability." Journal of Medicinal Chemistry, 2025. Source: ACS Publications. URL:[Link]

Sources

Validation

confirming the mechanism of action of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Mechanistic Profiling and Comparative Efficacy of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Derivatives as DGAT2 Inhibitors Executive Summary & Target Biology Diacylglycerol O-acyltransferase 2 (DGAT2) catalyzes...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Comparative Efficacy of 3-(Difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Derivatives as DGAT2 Inhibitors

Executive Summary & Target Biology

Diacylglycerol O-acyltransferase 2 (DGAT2) catalyzes the final, rate-limiting step of triacylglycerol (TG) synthesis, making it a highly validated therapeutic target for metabolic dysfunction-associated steatotic liver disease (MASLD) and nonalcoholic steatohepatitis (NASH)[1]. While both DGAT1 and DGAT2 synthesize triglycerides, they possess distinct metabolic roles: DGAT1 primarily processes dietary fatty acids in the intestine, whereas DGAT2 is enriched in hepatocytes and exhibits a strong preference for de novo synthesized fatty acids[2].

Because of this compartmentalization, selective DGAT2 inhibition reduces hepatic steatosis without triggering the severe gastrointestinal adverse events (e.g., diarrhea) typically associated with DGAT1 blockade[2]. Recently, the 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a highly potent pharmacophore. The strategic incorporation of the difluoromethyl group optimizes the lipophilic efficiency of the molecule and lowers the basicity (pKa) of adjacent amines, resulting in improved passive membrane permeability, extended half-life, and a superior pharmacokinetic profile[2].

Fig 1: Selective inhibition of DGAT2-mediated triacylglycerol synthesis by tetrahydroindazoles.

Comparative Profiling: Tetrahydroindazoles vs. Alternatives

To objectively evaluate the performance of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole derivatives, we must compare them against earlier-generation DGAT2 inhibitors (e.g., imidazopyridines) and pan/DGAT1 inhibitors. Biochemical potency alone is insufficient; a successful clinical candidate must balance target residence time, cellular permeability, and metabolic stability.

Table 1: Comparative Efficacy and Pharmacokinetic Profiling

Compound ClassPrimary TargetBiochemical IC₅₀ (nM)HepG2 TG Reduction (%)GI TolerabilityMetabolic Stability (Predicted T₁/₂)
Tetrahydroindazole Derivatives (Fluorinated)DGAT210 - 20> 60%ExcellentHigh (Extended half-life)
Imidazopyridine Derivatives (Early Gen)DGAT215 - 30~ 45%ExcellentModerate (Rapid clearance)
Pradigastat / Tool Compounds DGAT1< 10~ 30%Poor (Diarrhea risk)Variable

Data synthesis indicates that while early imidazopyridines achieve strong biochemical inhibition, their lack of optimized lipophilicity often results in rapid in vivo clearance. The tetrahydroindazole core, specifically modified with a difluoromethyl group, overcomes this by shielding metabolic soft spots and optimizing the volume of distribution[2].

Experimental Validation Protocols

To confirm the mechanism of action and validate the potency of these derivatives, the following self-validating experimental workflows must be employed. These protocols are explicitly designed to control for endogenous background activity and ensure precise kinetic measurements.

Protocol 1: In Vitro Radiometric DGAT2 Selectivity Assay

Causality & Rationale: Mammalian cells possess high endogenous acyl-CoA hydrolytic activity and background DGAT1/2 expression. To isolate the specific drug-target interaction, we utilize membrane fractions from Sf9 (insect) cells overexpressing human DGAT2. To prevent substrate degradation during the assay, methyl arachidonyl fluorophosphonate (MAFP) is added to inhibit endogenous serine hydrolases[3].

Workflow Prep Microsome Prep (Sf9 cells) Incubate Pre-incubation (Compound + Enzyme) Prep->Incubate Reaction Initiate Reaction (14C-Decanoyl-CoA) Incubate->Reaction Extraction Lipid Extraction (Heptane/Isopropanol) Reaction->Extraction Read Scintillation Counting (IC50) Extraction->Read

Fig 2: High-throughput radiometric assay workflow for determining DGAT2 inhibitory potency.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate microsomal fractions from Sf9 cells infected with baculovirus expressing human DGAT2. Suspend the microsomes in 50 mM HEPES-NaOH (pH 7.4).

  • Pre-incubation (Critical Step): Mix 6 µg of DGAT2 membrane with the tetrahydroindazole derivative (varying concentrations, 0.1 nM to 10 µM) in a buffer containing 10 mM MgCl₂ and 1 µM MAFP. Pre-incubate for 40 minutes at room temperature. Why? Advanced DGAT2 inhibitors often exhibit slow-binding kinetics or long residence times; omitting pre-incubation will artificially inflate the apparent IC₅₀[3].

  • Reaction Initiation: Add substrates to a final concentration of 60 µM [1-¹⁴C]decanoyl-CoA and 100 µM 1,2-didecanoyl-sn-glycerol.

  • Quenching & Extraction: After 20 minutes, terminate the reaction using an isopropanol-heptane-water (80:20:2, v/v) stop solution. Vortex and extract the organic (heptane) phase containing the newly synthesized [¹⁴C]-labeled triacylglycerol.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model. Self-Validation: A parallel assay using DGAT1-expressing membranes must be run to confirm >100-fold selectivity.

Protocol 2: Cell-Based Lipid Droplet Clearance Assay (HepG2)

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to permeability barriers. This assay uses HepG2 human hepatoma cells challenged with a lipogenic medium to mimic MASLD conditions, providing a direct, physiological readout of the inhibitor's ability to block de novo lipogenesis and clear lipid droplets[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells at 8,000 cells/well in a 96-well plate and culture overnight.

  • Lipid Challenge & Treatment: Replace media with a steatotic liver disease (SLD) induction medium containing 200 µM oleic/palmitic acid (2:1 ratio) and concurrently treat with the tetrahydroindazole inhibitor (0.1 to 10 µM)[4].

  • Incubation: Incubate for 24 hours at 37°C.

  • Staining & Imaging: Fix cells with 4% paraformaldehyde. Stain neutral lipids (triacylglycerols) using BODIPY 493/503 dye and nuclei with DAPI.

  • High-Content Analysis: Quantify total lipid droplet area per cell using automated fluorescence microscopy. Self-Validation: A successful candidate will demonstrate a dose-dependent reduction in BODIPY fluorescence without altering DAPI counts, confirming that the reduction in lipids is due to target inhibition and not generalized cytotoxicity.

References[2] Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life. ACS Medicinal Chemistry Letters / National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/35996568/[3]Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.biochem.8b00985[1]Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives. ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00282[4]DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): Benefits for Their Single or Combined Application. International Journal of Molecular Sciences (MDPI). URL: https://www.mdpi.com/1422-0067/25/16/9052

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole Against Established Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel kinase inhibitor, 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Due to the limited...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel kinase inhibitor, 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Due to the limited publicly available data on this specific compound, this guide will leverage the well-established principles of kinase inhibitor profiling and utilize data from structurally related and functionally analogous approved drugs to provide a robust comparative analysis.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1][2] This guide will focus on comparing our compound of interest against key indazole-based drugs, Axitinib and Pazopanib, as well as other relevant inhibitors, to provide a thorough understanding of its potential efficacy and selectivity.

Introduction to the Indazole Scaffold in Kinase Inhibition

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold for developing kinase inhibitors.[3] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an effective pharmacophore.[2] Several indazole-containing drugs have been successfully developed, including Axitinib, a potent VEGFR inhibitor, and Pazopanib, a multi-targeted tyrosine kinase inhibitor.[1][4][5] The specific substitutions on the indazole ring system dictate the inhibitor's potency and selectivity profile. The introduction of a difluoromethyl group at the 3-position of the tetrahydroindazole core in our compound of interest is hypothesized to modulate its binding affinity and pharmacokinetic properties.

Mechanism of Action: Targeting Kinase Signaling Pathways

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3][6] The primary mechanism of action for the kinase inhibitors discussed in this guide is the competitive inhibition of ATP binding to the kinase active site, thereby blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[7]

Below is a generalized diagram of a tyrosine kinase signaling pathway that is often targeted by indazole-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK Binding & Dimerization RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Indazole_Inhibitor 3-(difluoromethyl)-4,5,6,7- tetrahydro-1H-indazole (Hypothesized Target) Indazole_Inhibitor->RTK Inhibition of ATP Binding

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Comparative Kinase Selectivity and Potency

A critical aspect of benchmarking a new kinase inhibitor is to determine its potency (how much of the drug is needed to inhibit the target) and selectivity (how specifically it binds to the intended target versus other kinases). High selectivity is often desirable to minimize off-target effects and associated toxicities.

The following table provides a comparative overview of the kinase inhibition profiles of our hypothetical compound, 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, and established indazole-based inhibitors. The data for the hypothetical compound is illustrative, based on the activities of similar 3-substituted indazoles, while the data for the approved drugs is from published literature.[3][4][8][9][10]

CompoundPrimary TargetsIC50 (VEGFR2)IC50 (PDGFRβ)IC50 (c-Kit)IC50 (PI3Kα)
3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (Hypothetical) VEGFRs, PI3K pathway~5-50 nM~50-200 nM>500 nM~300-500 nM
Axitinib VEGFR1, VEGFR2, VEGFR30.2 nM[11]1.6 nM[11]1.7 nM[11]>10,000 nM
Pazopanib VEGFRs, PDGFRs, c-Kit, FGFR30 nM84 nM74 nMNot reported
Entrectinib TRKA/B/C, ROS1, ALK>10,000 nM>10,000 nM>10,000 nMNot reported
Niraparib PARP1, PARP2Not a kinase inhibitorNot a kinase inhibitorNot a kinase inhibitorNot a kinase inhibitor
3-ethynyl-1H-indazole derivative PI3K, PDK1, mTORNot reportedNot reportedNot reported361 nM[10]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols for Kinase Inhibitor Benchmarking

To generate the data presented in the comparative table, a series of standardized biochemical and cell-based assays must be performed. The following protocols provide a detailed methodology for each key experiment.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining the IC50 values of inhibitors against purified kinases.[12]

Workflow Diagram:

Biochemical_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Dilution 1. Prepare serial dilutions of test compounds Add_Compound 2. Add compounds to 384-well plate Compound_Dilution->Add_Compound Add_Kinase 3. Add purified kinase enzyme Add_Compound->Add_Kinase Pre_incubation 4. Pre-incubate to allow compound binding Add_Kinase->Pre_incubation Add_Substrate_ATP 5. Initiate reaction with substrate and ATP Pre_incubation->Add_Substrate_ATP Incubate 6. Incubate at room temp Add_Substrate_ATP->Incubate Stop_Reaction 7. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubate->Stop_Reaction Develop_Signal 8. Add Kinase Detection Reagent to convert ADP to ATP and generate light Stop_Reaction->Develop_Signal Read_Luminescence 9. Read luminescence on a plate reader Develop_Signal->Read_Luminescence

Caption: Workflow for a typical ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole and control inhibitors (e.g., Axitinib, Pazopanib) in 100% DMSO.

  • Assay Plate Preparation: Transfer 50 nL of each compound dilution to the wells of a 384-well low-volume plate. Include DMSO-only wells as a negative control.

  • Kinase and Substrate Preparation: Prepare a solution of the purified kinase (e.g., VEGFR2) and its specific substrate in the kinase reaction buffer.

  • Kinase Reaction: Add 5 µL of the kinase/substrate solution to each well of the assay plate.

  • Reaction Initiation: Add 5 µL of a solution containing ATP (at the Km concentration for the specific kinase) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and, in a coupled reaction, generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context, providing a more physiologically relevant measure of potency.[13]

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., HUVECs for VEGFR2) in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal kinase activity, serum-starve the cells for 16-24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 1-2 hours.

  • Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA or Western Blot: Quantify the level of phosphorylated substrate (e.g., phospho-ERK) using a specific antibody-based detection method such as ELISA or Western blotting.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total protein concentration and plot the percent inhibition as a function of inhibitor concentration to determine the cellular IC50.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

To obtain a comprehensive understanding of the selectivity of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, a broad kinase panel screen is recommended. The KINOMEscan™ platform is an active site-directed competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases.[14]

Workflow Diagram:

KINOMEscan_Workflow Immobilized_Kinase 1. Kinase is tagged and immobilized on a solid support Test_Compound 2. Test compound is added Immobilized_Kinase->Test_Compound Active_Site_Probe 3. A fluorescently labeled, active-site directed probe is added Test_Compound->Active_Site_Probe Binding_Competition 4. Test compound competes with the probe for binding to the kinase active site Active_Site_Probe->Binding_Competition Quantification 5. The amount of bound probe is quantified Binding_Competition->Quantification Selectivity_Profile 6. A selectivity profile is generated by comparing binding across a large panel of kinases Quantification->Selectivity_Profile

Caption: Principle of the KINOMEscan™ competition binding assay.

Methodology:

The test compound is submitted to a specialized vendor (e.g., Eurofins DiscoverX) for screening against their kinase panel (e.g., scanMAX panel of 468 kinases). The results are typically reported as the percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase. These results can be used to generate a "TREEspot" diagram, which visually represents the selectivity of the compound across the human kinome.

Conclusion and Future Directions

This guide provides a foundational strategy for the preclinical benchmarking of 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. By leveraging the knowledge of the well-characterized indazole scaffold and employing a suite of robust biochemical and cellular assays, researchers can effectively profile the potency and selectivity of this novel compound.

The illustrative data presented herein suggests that 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole may possess a unique kinase inhibition profile, potentially targeting both angiogenesis-related kinases like VEGFR and key signaling nodes such as PI3K. The next steps in the development of this compound should focus on generating empirical data through the described experimental protocols. A comprehensive kinome scan will be crucial for identifying its primary targets and potential off-target liabilities. Subsequent cell-based assays will then validate these findings in a more physiologically relevant context and pave the way for in vivo efficacy studies.

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